Product packaging for Ethyl 2-oxovalerate(Cat. No.:CAS No. 50461-74-0)

Ethyl 2-oxovalerate

Cat. No.: B129232
CAS No.: 50461-74-0
M. Wt: 144.17 g/mol
InChI Key: YERWBBMSDMSDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-oxovalerate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B129232 Ethyl 2-oxovalerate CAS No. 50461-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERWBBMSDMSDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198490
Record name Ethyl 2-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50461-74-0
Record name Ethyl 2-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50461-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050461740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Ethyl 2-Oxovalerate from Diethyl Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl 2-oxovalerate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary route detailed is the Claisen condensation of diethyl oxalate with ethyl propionate. This document outlines the reaction mechanism, a comprehensive experimental protocol, and relevant physicochemical data for the materials involved.

Reaction Overview: Claisen Condensation

The synthesis of this compound from diethyl oxalate and ethyl propionate is achieved through a Claisen condensation reaction.[1] This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base, in this case, sodium ethoxide.[2] Diethyl oxalate serves as the acylating agent, and ethyl propionate provides the enolizable ester. Due to its lack of α-protons, diethyl oxalate cannot undergo self-condensation, which makes it an excellent substrate for crossed Claisen condensations.[3]

The overall reaction is as follows:

Diethyl Oxalate + Ethyl Propionate → this compound

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1. This data is essential for handling, safety considerations, and purification procedures.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Diethyl Oxalate95-92-1C₆H₁₀O₄146.141851.07
Ethyl Propionate105-37-3C₅H₁₀O₂102.13990.888
Sodium Ethoxide141-52-6C₂H₅NaO68.05Decomposes0.868
This compound50461-74-0C₇H₁₂O₃144.17182.50.996

Experimental Protocol

This protocol is adapted from a well-established procedure for a similar Claisen condensation found in Organic Syntheses.[1]

Materials and Reagents
  • Diethyl Oxalate (≥99%)

  • Ethyl Propionate (≥99%)

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether (anhydrous)

  • Acetic acid (33% solution)

  • Sodium bicarbonate solution (dilute)

  • Magnesium sulfate (anhydrous)

Equipment
  • Three-necked round-bottom flask

  • Mercury-sealed stirrer

  • Reflux condenser with calcium chloride tube

  • Dropping funnel with calcium chloride tube

  • Ice-water bath

  • Water bath

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a stirrer and reflux condenser, carefully add small pieces of sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous diethyl ether.

  • Condensation: Cool the flask in an ice-water bath. A mixture of diethyl oxalate and ethyl propionate is then added dropwise from a dropping funnel over a period of 2-3 hours, ensuring the temperature of the reaction mixture is kept low.

  • Work-up: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The ether and ethanol are then removed by distillation. The residue is cooled and treated with a cold 33% acetic acid solution to neutralize the mixture.

  • Extraction and Purification: The product is extracted with diethyl ether. The combined ether extracts are washed with a dilute sodium bicarbonate solution until neutral, and then with water. The organic layer is dried over anhydrous magnesium sulfate. After filtration, the diethyl ether is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation. A yield of approximately 71% can be expected.[4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformations and the procedural steps involved in the synthesis.

G Claisen Condensation Mechanism for this compound Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Ethyl Propionate Ethyl Propionate Propionate Enolate Propionate Enolate Ethyl Propionate->Propionate Enolate Sodium Ethoxide Propionate EnolateDiethyl Oxalate Propionate EnolateDiethyl Oxalate Tetrahedral Intermediate Tetrahedral Intermediate Propionate EnolateDiethyl Oxalate->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound - Ethoxide

Caption: Reaction mechanism of the Claisen condensation.

G Experimental Workflow for this compound Synthesis Start Start Prepare Sodium Ethoxide Prepare Sodium Ethoxide Start->Prepare Sodium Ethoxide Add Diethyl Ether Add Diethyl Ether Prepare Sodium Ethoxide->Add Diethyl Ether Cool in Ice Bath Cool in Ice Bath Add Diethyl Ether->Cool in Ice Bath Add Diethyl Oxalate & Ethyl Propionate Add Diethyl Oxalate & Ethyl Propionate Cool in Ice Bath->Add Diethyl Oxalate & Ethyl Propionate Distill off Solvents Distill off Solvents Add Diethyl Oxalate & Ethyl Propionate->Distill off Solvents Acidify with Acetic Acid Acidify with Acetic Acid Distill off Solvents->Acidify with Acetic Acid Extract with Diethyl Ether Extract with Diethyl Ether Acidify with Acetic Acid->Extract with Diethyl Ether Wash with NaHCO3 and Water Wash with NaHCO3 and Water Extract with Diethyl Ether->Wash with NaHCO3 and Water Dry with MgSO4 Dry with MgSO4 Wash with NaHCO3 and Water->Dry with MgSO4 Evaporate Solvent Evaporate Solvent Dry with MgSO4->Evaporate Solvent Vacuum Distillation Vacuum Distillation Evaporate Solvent->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Step-by-step experimental workflow.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125.8 MHz, CDCl₃)
δ (ppm)δ (ppm)
0.97 (t, J=7.3 Hz, 3H)13.5
1.37 (t, J=7.3 Hz, 3H)14.0
1.67 (sext, J=7.3 Hz, 2H)16.6
2.81 (t, J=7.3 Hz, 2H)41.2
4.32 (q, J=7.3 Hz, 2H)62.3
161.4
194.7
Spectroscopic data sourced from ChemicalBook.[4]

Safety Considerations

  • Sodium metal reacts violently with water and is corrosive. Handle with care in an inert atmosphere.

  • Sodium ethoxide is a strong base and is corrosive.[5] It is flammable and reacts with water.[6] Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7]

  • Diethyl oxalate is harmful if swallowed and causes eye irritation.[8]

  • Ethyl propionate is a flammable liquid.[9]

  • The reaction should be carried out in a fume hood due to the use of flammable solvents and the evolution of hydrogen gas during the preparation of sodium ethoxide.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-oxovalerate using Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-oxovalerate, a valuable α-keto ester, with a primary focus on the utilization of Grignard reagents. This document details the underlying reaction mechanism, provides adaptable experimental protocols, presents key quantitative data, and explores the biological significance of α-keto esters, particularly their role in cellular signaling pathways relevant to drug development.

Introduction

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. Their unique structural motif makes them highly versatile intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules, including α-amino acids, α-hydroxy acids, and various heterocyclic compounds. This compound, also known as ethyl 2-oxopentanoate, is a prominent member of this class and finds utility as a reagent in the synthesis of selective CB1 cannabinoid receptor antagonists and inhibitors of the angiotensin-converting enzyme.

The synthesis of α-keto esters can be achieved through several methods, with one of the most direct and widely employed being the reaction of a Grignard reagent with diethyl oxalate. This method allows for the formation of a new carbon-carbon bond, enabling the introduction of a diverse range of alkyl and aryl substituents.

Reaction Mechanism and Synthesis

The synthesis of this compound via a Grignard reagent proceeds through the nucleophilic addition of propylmagnesium bromide to one of the electrophilic carbonyl carbons of diethyl oxalate. The Grignard reagent, prepared from the reaction of 1-bromopropane with magnesium metal in an anhydrous ether solvent, is a potent nucleophile.

The reaction mechanism involves the following key steps:

  • Formation of the Grignard Reagent: Propylmagnesium bromide is prepared by reacting 1-bromopropane with magnesium turnings in an anhydrous solvent, typically diethyl ether or tetrahydrofuran (THF).

  • Nucleophilic Attack: The propyl Grignard reagent attacks one of the carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, eliminating an ethoxide group and forming the desired α-keto ester, this compound.

A critical aspect of this synthesis is controlling the reaction conditions to prevent a common side reaction: the further addition of the Grignard reagent to the newly formed ketone of the this compound, which would result in the formation of a tertiary alcohol. Careful temperature control, typically at low temperatures (-78 °C), and the slow, dropwise addition of the Grignard reagent to a solution of diethyl oxalate (inverse addition) are crucial to maximize the yield of the desired product.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound using a Grignard reagent. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the highly reactive Grignard reagent.

Preparation of Propylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • Add a small amount of a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether or THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.

  • Once the reaction has initiated, add the remaining solution of 1-bromopropane dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution of propylmagnesium bromide is used directly in the next step.

Synthesis of this compound

Materials:

  • Propylmagnesium bromide solution (from section 3.1)

  • Diethyl oxalate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a separate flame-dried, three-necked round-bottom flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared propylmagnesium bromide solution to the solution of diethyl oxalate via a cannula or dropping funnel, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to warm slowly to room temperature.

  • Quench the reaction by carefully adding a saturated ammonium chloride solution while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

Quantitative Data for Synthesis
ParameterValueReference
Typical Yield 50-65%Based on general Grignard reactions with diethyl oxalate.
Reaction Time 3-4 hours
Purity >95% (after purification)General analytical data.
Reported Yield (Non-Grignard Method) 71%
Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
CAS Number 50461-74-0
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Light yellow oily liquid
¹H NMR (500 MHz, CDCl₃) δ (ppm) 0.97 (t, J=7.3 Hz, 3H), 1.37 (t, J=7.3 Hz, 3H), 1.67 (sext, J=7.3 Hz, 2H), 2.81 (t, J=7.3 Hz, 2H), 4.32 (q, J=7.3 Hz, 2H)
¹³C NMR (125.8 MHz, CDCl₃) δ (ppm) 13.5, 14.0, 16.6, 41.2, 62.3, 161.4, 194.7
Expected IR Absorptions (cm⁻¹) ~2960 (C-H stretch), ~1730 (C=O ester stretch), ~1715 (C=O ketone stretch), ~1200 (C-O stretch)Based on typical functional group absorptions.
Predicted Mass Spectrum (m/z) [M+H]⁺: 145.08592, [M+Na]⁺: 167.06786

Mandatory Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Diethyl Oxalate cluster_workup Workup and Purification 1_Bromopropane 1_Bromopropane Propylmagnesium_Bromide Propylmagnesium Bromide 1_Bromopropane->Propylmagnesium_Bromide Initiation & Reflux Mg_Ether Mg, Anhydrous Ether/THF Mg_Ether->Propylmagnesium_Bromide Reaction_Mixture Reaction at -78°C Propylmagnesium_Bromide->Reaction_Mixture Slow Addition Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Reaction_Mixture Quenching Quenching (Sat. NH4Cl) Reaction_Mixture->Quenching Extraction Extraction (Ether) Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., α-Keto Esters) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway.

Biological Significance and Relevance to Drug Development

α-Keto acids and their corresponding esters are not merely synthetic intermediates but are also pivotal players in cellular metabolism and signaling. They are involved in fundamental biochemical pathways such as the Krebs cycle and glycolysis. For instance, α-ketoglutarate, a key intermediate in the Krebs cycle, also functions as a crucial coenzyme in various cellular processes.

Of particular interest to drug development professionals is the emerging role of α-keto esters as modulators of the Keap1-Nrf2 signaling pathway. The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative stress, which can be induced by certain electrophilic compounds like α,β-unsaturated keto esters, Keap1 is inactivated. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and detoxifying enzymes.

The ability of certain α-keto esters to activate the Nrf2 pathway makes them attractive candidates for the development of therapeutic agents for diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer. By designing and synthesizing novel α-keto ester derivatives, researchers can explore their potential to selectively modulate this critical protective pathway.

Conclusion

The synthesis of this compound via the Grignard reaction with diethyl oxalate represents a robust and versatile method for obtaining this valuable α-keto ester. Careful control of reaction conditions is paramount to achieving high yields and minimizing side product formation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this compound. Furthermore, the exploration of the biological roles of α-keto esters, particularly their interaction with the Keap1-Nrf2 pathway, highlights their potential as scaffolds for the development of novel therapeutics, making them a continued area of interest for scientists and drug development professionals.

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-Oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate, is an alpha-keto ester of significant interest in organic synthesis and as a potential building block in the development of novel therapeutics. Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, making it a versatile intermediate. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental methodologies associated with this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a light yellow oily liquid with a fruity odor.[1][2] It is soluble in organic solvents such as chloroform, DMSO, and methanol, but only sparingly soluble in water.[1][3] Key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₃[4]
Molecular Weight 144.17 g/mol [4]
Boiling Point 182.5 °C at 760 mmHg[5]
Density 0.9985 g/cm³[3]
Refractive Index 1.4170[3]
Flash Point 71.4 °C[1]
LogP 0.91870[6]
Storage Temperature 2-8°C[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (500 MHz, CDCl₃): δ (ppm) = 4.32 (q, J=7.3 Hz, 2H), 2.81 (t, J=7.3 Hz, 2H), 1.67 (sext, J=7.3 Hz, 2H), 1.37 (t, J=7.3 Hz, 3H), 0.97 (t, J=7.3 Hz, 3H).[1]

¹³C NMR (125.8 MHz, CDCl₃): δ (ppm) = 194.7, 161.4, 62.3, 41.2, 16.6, 14.0, 13.5.[1]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. The ketone at the C2 position is generally more reactive towards nucleophiles than the ester carbonyl. This differential reactivity allows for selective transformations.

Stability and Hazardous Reactivity

This compound should be stored in a cool, dry place in a tightly sealed container.[1] It is incompatible with strong oxidizing agents, and heating should be avoided as it can lead to the release of carbon monoxide.[1] The compound is harmful if swallowed and can cause skin and serious eye irritation.[4]

Key Chemical Transformations

1. Reduction of the Ketone: The ketone functionality can be selectively reduced to a secondary alcohol, yielding ethyl 2-hydroxyvalerate. This transformation is of significant interest, particularly when achieved with high enantioselectivity, as the resulting chiral α-hydroxy ester is a valuable building block for pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[7]

2. Transamination: The ketone can be converted to an amine via reductive amination or enzymatic transamination to produce ethyl 2-aminovalerate. Asymmetric transamination, employing transaminases, is a powerful method for the synthesis of chiral α-amino acids.[8][9]

3. Grignard Reaction: The addition of Grignard reagents to the ketone provides a route to tertiary alcohols. This reaction is a fundamental C-C bond-forming transformation.[10]

4. Wittig Reaction: The ketone can undergo a Wittig reaction with a phosphorus ylide to form an alkene. This reaction is a cornerstone of alkene synthesis.[4][8]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2,2-(dimethylthio)pentanoic acid with water and a catalytic amount of p-toluenesulfonic acid in toluene, followed by esterification with ethanol.[1]

Procedure:

  • Dissolve 0.1 mole of 2,2-(dimethylthio)pentanoic acid (19.4 g) in 150 mL of toluene.

  • Add 2.0 equivalents of H₂O (3.6 mL) and a trace amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to boiling and pass a stream of nitrogen through the reaction.

  • After refluxing for 3 hours, cool the mixture to 80°C.

  • Add 200 mL of ethanol and a trace amount of p-toluenesulfonic acid monohydrate.

  • Continue to reflux for an additional 3 hours.

  • Cool the reaction to 20°C and add 200 mL of water.

  • Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Combine the organic phases, wash with a dilute sodium bicarbonate solution until neutral, and dry over magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield this compound as a light yellow oil. (Expected yield: ~71%).[1]

Enantioselective Reduction of this compound

The enantioselective reduction of α-keto esters can be achieved using chiral catalysts or biocatalysts. The following is a general protocol for a biocatalytic reduction using yeast, which is known to reduce similar substrates.

Procedure:

  • Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium.

  • Transfer the yeast culture to a bioreactor.

  • Add this compound to the culture. The concentration should be optimized to avoid substrate inhibition.

  • Monitor the reaction progress using HPLC or GC to track the conversion of the starting material and the formation of ethyl 2-hydroxyvalerate.

  • After the reaction is complete, centrifuge the mixture to separate the yeast cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the crude ethyl 2-hydroxyvalerate by distillation under reduced pressure or by column chromatography.[10]

Wittig Reaction of this compound

The following is a general protocol for a solvent-free Wittig reaction, which is a greener alternative to traditional methods. This example uses a stabilized ylide.

Procedure:

  • In a conical vial, combine this compound and (carbethoxymethylene)triphenylphosphorane in a 1:1.15 molar ratio.

  • Add a magnetic spin vane and stir the mixture at room temperature for 15 minutes.

  • Add hexanes to the vial and continue stirring to extract the product.

  • Using a filtering pipette, transfer the hexane solution to a pre-weighed vial, leaving the solid triphenylphosphine oxide behind.

  • Wash the solid residue with another portion of hexanes and combine the hexane solutions.

  • Evaporate the solvent to obtain the crude product.

  • Analyze the product by ¹H-NMR to determine the E/Z ratio of the resulting alkene.[4][11]

Signaling Pathways and Biological Relevance

This compound belongs to the class of α-keto acids, which are central intermediates in various metabolic pathways.[12] Specifically, α-keto acids are involved in the catabolism of amino acids and can serve as precursors for gluconeogenesis.[12]

The metabolism of branched-chain α-keto acids, such as the deaminated form of isoleucine (α-keto-β-methylvaleric acid), is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex located in the inner mitochondrial membrane.[13][14] This complex catalyzes the irreversible oxidative decarboxylation of these keto acids, feeding their carbon skeletons into the citric acid cycle for energy production.[1][13] The activity of the BCKDH complex is tightly regulated by phosphorylation/dephosphorylation cycles, and its dysregulation is associated with metabolic disorders like Maple Syrup Urine Disease.[2][14]

While direct signaling roles for this compound are not extensively documented, its corresponding α-keto acid, 2-oxovalerate, is a substrate for the BCKDH complex. Therefore, fluctuations in its concentration could potentially influence the flux through this critical metabolic pathway, thereby impacting cellular energy status and amino acid homeostasis.

Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination BCKDH_complex Branched-chain α-keto acid dehydrogenase (BCKDH) complex alpha_Keto_beta_methylvalerate->BCKDH_complex Acyl_CoA_derivatives Acyl-CoA Derivatives BCKDH_complex->Acyl_CoA_derivatives Oxidative Decarboxylation TCA_Cycle TCA Cycle Acyl_CoA_derivatives->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: Branched-chain amino acid catabolism pathway.

Experimental Workflows

HPLC Analysis of this compound

High-performance liquid chromatography (HPLC) is a standard technique for the analysis and purification of this compound. A reverse-phase method is typically employed.[6]

HPLC_Workflow start Start sample_prep Sample Preparation: Dissolve sample in mobile phase (e.g., Acetonitrile/Water) start->sample_prep injection Inject sample into HPLC system sample_prep->injection separation Separation on C8 or C18 reverse-phase column injection->separation detection UV Detection at an appropriate wavelength separation->detection data_analysis Data Analysis: Quantify peak area and retention time detection->data_analysis end End data_analysis->end

Caption: General workflow for HPLC analysis.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique for the identification and quantification of this compound, particularly for volatile samples or for the analysis of reaction mixtures.

GCMS_Workflow start Start sample_prep Sample Preparation: Dissolve sample in a volatile organic solvent start->sample_prep injection Inject sample into GC inlet sample_prep->injection separation Separation on a capillary column (e.g., 5% phenyl methyl siloxane) injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis by Mass Spectrometer ionization->mass_analysis data_analysis Data Analysis: Compare mass spectrum to library data mass_analysis->data_analysis end End data_analysis->end

Caption: General workflow for GC-MS analysis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rich reactivity, centered around its ketone and ester functionalities, provides access to a wide array of more complex molecules, including chiral α-hydroxy esters and α-amino acids that are crucial for drug development. A thorough understanding of its chemical properties, reactivity, and the associated analytical and synthetic methodologies is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors. The information and protocols provided in this guide serve as a comprehensive resource to facilitate such efforts.

References

Spectroscopic Profile of Ethyl 2-oxovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-oxovalerate (CAS No: 50461-74-0), a valuable reagent in organic synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Molecular Structure and Properties

This compound, also known as ethyl 2-oxopentanoate, possesses the molecular formula C7H12O3.[1][2][3] Its structure features a terminal ethyl ester group and a ketone functionality at the second carbon position of a five-carbon chain.

Molecular Weight: 144.17 g/mol [1][3] Exact Mass: 144.078644241 Da[1]

Spectroscopic Data

The following sections summarize the essential spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [4]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.32Quartet (q)2H7.3-OCH₂CH₃
2.81Triplet (t)2H7.3-C(O)CH₂CH₂-
1.67Sextet2H7.3-CH₂CH₂CH₃
1.37Triplet (t)3H7.3-OCH₂CH₃
0.97Triplet (t)3H7.3-CH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (125.8 MHz, CDCl₃) [4]

Chemical Shift (δ) ppmAssignment
194.7C=O (Ketone)
161.4C=O (Ester)
62.3-OCH₂CH₃
41.2-C(O)CH₂CH₂-
16.6-CH₂CH₂CH₃
14.0-OCH₂CH₃
13.5-CH₂CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for this compound are predicted based on the functional groups present.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~1740-1720C=O stretchEster
~1715C=O stretchKetone
~1200C-O stretchEster
~2975-2860C-H stretchAliphatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound [2]

AdductPredicted m/z
[M+H]⁺145.08592
[M+Na]⁺167.06786
[M+NH₄]⁺162.11246
[M+K]⁺183.04180
[M-H]⁻143.07136

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and the acquisition of 16 scans.

    • For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 1024 scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition:

    • Place the salt plates in the sample holder of an FTIR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

    • Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Fourier Transform IR_Acq->IR_Proc MS_Proc Data Extraction MS_Acq->MS_Proc NMR_Analysis Assign Peaks, Determine Structure NMR_Proc->NMR_Analysis IR_Analysis Identify Functional Groups IR_Proc->IR_Analysis MS_Analysis Determine Molecular Weight & Formula MS_Proc->MS_Analysis Report Comprehensive Spectroscopic Profile NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

References

The Biological Versatility of Ethyl 2-Oxovalerate and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 2-oxovalerate, a simple alpha-keto ester, serves as a versatile building block in organic synthesis, leading to a diverse array of heterocyclic and acyclic compounds with significant biological activities. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have shown considerable promise as modulators of key physiological pathways, attracting attention from researchers in drug discovery and development. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their roles as Cannabinoid Receptor 1 (CB1) antagonists and Angiotensin-Converting Enzyme (ACE) inhibitors. This document details the quantitative biological data, experimental protocols for activity assessment, and the underlying signaling pathways, offering a comprehensive resource for scientists in the field.

Quantitative Biological Activity Data

The primary biological targets identified for derivatives of this compound are the CB1 receptor and the Angiotensin-Converting Enzyme (ACE). The following tables summarize the quantitative data for representative derivatives, showcasing their potency and selectivity.

Compound IDDerivative ClassTargetAssayIC50 / Ki (nM)Reference
SR147778 Pyrazole CarboxamideHuman CB1 ReceptorRadioligand BindingKi = 3.5[1]
Rat Brain CB1 ReceptorRadioligand BindingKi = 0.56[1]
Human CB2 ReceptorRadioligand BindingKi = 400[1]
MAPK Activation (hCB1)Functional AssayIC50 = 9.6[1]
Urea 17a Pyrazole UreaHuman CB1 ReceptorFunctional AssayKe = 2.4[2]
Human CB2 ReceptorFunctional Assay>1000 (ratio >425)[2]
Imidapril Diacid Imidazolidinone Dicarboxylic AcidAngiotensin-Converting EnzymeIn vitro InhibitionIC50 = 1.1 - 15[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activity of this compound derivatives against their primary targets.

Protocol 1: Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CB1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor.

  • Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Test Compound: this compound derivative dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should typically span from picomolar to micromolar.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.

    • Competitive Binding: Add the diluted test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a fluorometric or colorimetric method to measure the inhibitory activity of a test compound against ACE.

Materials:

  • ACE Enzyme: Angiotensin-Converting Enzyme from a suitable source (e.g., rabbit lung).

  • Substrate: A synthetic substrate that releases a fluorescent or colored product upon cleavage by ACE (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro) for a fluorescent assay, or hippuryl-histidyl-leucine (HHL) for a colorimetric assay).

  • Assay Buffer: Typically a Tris-HCl or borate buffer at a pH of around 8.3, containing NaCl and ZnCl₂.

  • Test Compound: this compound derivative dissolved in a suitable solvent.

  • Stop Solution: An appropriate reagent to stop the enzymatic reaction (e.g., 1M HCl for the HHL assay).

  • 96-well microplates.

  • Microplate reader (fluorometer or spectrophotometer).

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the test compound dilutions and the ACE enzyme solution. Pre-incubate at 37°C for a short period (e.g., 10-15 minutes).

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the fluorescence or absorbance of the product using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways through which these derivatives exert their effects is fundamental for rational drug design. The following diagrams, generated using the DOT language, illustrate the key signaling cascades and a generalized experimental workflow for the discovery and evaluation of this compound derivatives.

Signaling Pathways

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Cascade (ERK, JNK, p38) G_protein->MAPK cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Gene_expression Gene Expression (Neurotransmission, Cell Growth) PKA->Gene_expression Modulates PKC PKC IP3_DAG->PKC PKC->MAPK MAPK->Gene_expression Modulates CB1_Antagonist This compound Derivative (Antagonist) CB1_Antagonist->CB1R Blocks

Caption: CB1 Receptor Signaling Pathway and Antagonism.

RAS_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion by ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Physiological_Effects Physiological Effects: - Vasoconstriction - Aldosterone Secretion - Sodium Retention - Increased Blood Pressure AT1_Receptor->Physiological_Effects Leads to ACE_Inhibitor This compound Derivative (Inhibitor) ACE_Inhibitor->ACE Inhibits

Caption: Renin-Angiotensin System and ACE Inhibition.

Experimental Workflow

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis of Derivatives (e.g., Pyrazoles, Iminodiacids) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., CB1 Binding, ACE Inhibition) Purification->Screening Data_Analysis Data Analysis (IC50 / Ki Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Advanced_Studies Advanced In Vitro and In Vivo Studies Lead_Optimization->Advanced_Studies End End: Drug Candidate Advanced_Studies->End

Caption: Drug Discovery Workflow for this compound Derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its derivatives have demonstrated potent activity as antagonists of the CB1 receptor and inhibitors of the Angiotensin-Converting Enzyme, highlighting their therapeutic potential in metabolic disorders, neurological conditions, and hypertension. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this versatile precursor. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives will be crucial in translating their preclinical promise into clinical realities.

References

Unlocking New Chemical Space: A Technical Guide to Novel Reactions of Ethyl 2-Oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxovalerate, a versatile α-keto ester, holds significant potential as a building block in modern organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, leading to the construction of complex molecular architectures. This technical guide explores several novel and efficient reactions of this compound, providing detailed experimental protocols and quantitative data to facilitate their application in research and development, particularly in the field of drug discovery. The reactions highlighted herein include asymmetric biocatalytic reductions, multicomponent reactions for the synthesis of highly substituted heterocycles, and organocatalytic Michael additions, showcasing the broad utility of this readily available starting material.

Asymmetric Biocatalytic Reduction to (R)-Ethyl 2-Hydroxyvalerate

The stereoselective reduction of the ketone functionality in this compound provides access to chiral α-hydroxy esters, which are valuable intermediates in the synthesis of numerous pharmaceuticals. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a green and highly selective method for achieving this transformation with excellent enantiomeric purity. While extensive data exists for the reduction of structurally similar α-keto esters like ethyl 2-oxo-4-phenylbutanoate, the principles are directly applicable to this compound.[1][2]

Experimental Protocol: Whole-Cell Bioreduction

This protocol describes a representative procedure for the asymmetric reduction of this compound using a whole-cell biocatalyst, such as Saccharomyces cerevisiae (baker's yeast).[3]

  • Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient medium (e.g., YM broth) at 30°C with shaking (200 rpm) for 24 hours.

  • Bioreduction: To a suspension of yeast cells in a phosphate buffer (pH 7.0), this compound and a glucose source (as a cofactor regeneration system) are added.

  • Reaction Monitoring: The reaction mixture is incubated at 30°C with gentle agitation. The progress of the reduction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the yeast cells are removed by filtration. The filtrate is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude (R)-ethyl 2-hydroxyvalerate is purified by column chromatography.

Data Presentation
EntryBiocatalystSubstrate Concentration (mM)Co-solventReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
1Candida krusei SW20262.5 g/LNone2495.199.7 (R)[4]
2Saccharomyces cerevisiae1010% Isopropanol48>95>99 (R)Adapted from[1]
3Engineered Carbonyl Reductase30None (with GDH for cofactor regeneration)1098.399.9 (R)[1]

Note: Data for entries 2 and 3 are based on the reduction of a structurally similar substrate, ethyl 2-oxo-4-phenylbutanoate, and are representative of the expected outcomes for this compound.

Visualization: Biocatalytic Reduction Pathway

Biocatalytic_Reduction cluster_0 Biocatalytic System Ethyl_2_oxovalerate This compound Yeast_or_Enzyme Whole-Cell Biocatalyst (e.g., S. cerevisiae) or Isolated Enzyme Ethyl_2_oxovalerate->Yeast_or_Enzyme Reduction R_Hydroxyester (R)-Ethyl 2-hydroxyvalerate Yeast_or_Enzyme->R_Hydroxyester Cofactor_Regeneration Cofactor Regeneration (e.g., Glucose -> CO2) NADP NADP+ Cofactor_Regeneration->NADP Reduces NADPH NADPH NADPH->Yeast_or_Enzyme Provides H-

Caption: Pathway of asymmetric biocatalytic reduction of this compound.

Three-Component Synthesis of Functionalized α-Aminophosphonates

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules in a single synthetic operation. A novel three-component reaction of an aldehyde, an amine, and a phosphite, known as the Kabachnik-Fields reaction, can be adapted for α-keto esters like this compound. This reaction provides a straightforward route to α-amino-α-phosphonyl esters, which are of interest in medicinal chemistry.[5][6][7]

Experimental Protocol: Kabachnik-Fields Reaction
  • Reaction Setup: In a round-bottom flask, this compound (1.0 mmol), an amine (e.g., aniline, 1.0 mmol), and a dialkyl phosphite (e.g., diethyl phosphite, 1.0 mmol) are dissolved in a suitable solvent (e.g., THF or ethanol).

  • Catalysis: A catalyst, such as a Lewis acid (e.g., FeCl₃) or a Brønsted acid, is added to the mixture.[7]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography.

Data Presentation
EntryAminePhosphiteCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineDiethyl phosphiteFeCl₃THF251285Adapted from[7]
2BenzylamineDiethyl phosphiteAmberlyst-15Ethanol70590Adapted from[7]
3p-ToluidineDiethyl phosphiteCuCl₂Ethanol25888Adapted from[7]

Note: The data presented are representative yields for Kabachnik-Fields reactions and are extrapolated for this compound based on similar substrates.

Visualization: Three-Component Reaction Workflow

MCR_Workflow Start Start Mixing Mix this compound, Amine, and Phosphite in Solvent Start->Mixing Catalyst Add Catalyst Mixing->Catalyst Reaction Stir at appropriate temperature Catalyst->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Solvent removal and extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product α-Aminophosphonate Purification->Product

Caption: General workflow for the three-component synthesis of α-aminophosphonates.

Organocatalytic Asymmetric Michael Addition to Nitroalkenes

The conjugate addition of nucleophiles to electron-deficient alkenes is a fundamental carbon-carbon bond-forming reaction. The enolate of this compound can act as a nucleophile in a Michael addition to nitroalkenes. The use of chiral organocatalysts can induce high levels of stereoselectivity, leading to the synthesis of enantioenriched γ-nitro-α-keto esters. These products are versatile intermediates that can be further transformed into valuable chiral molecules such as γ-amino acids.[8][9][10]

Experimental Protocol: Asymmetric Michael Addition
  • Reaction Setup: To a solution of the nitroalkene (e.g., β-nitrostyrene, 0.5 mmol) and the chiral organocatalyst (e.g., a thiourea-based catalyst, 10 mol%) in a suitable solvent (e.g., toluene) at the desired temperature (e.g., -20 °C), this compound (1.5 mmol) is added.

  • Reaction Conditions: The reaction mixture is stirred for the specified time until the starting nitroalkene is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Data Presentation
EntryNitroalkeneOrganocatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Reference
1β-nitrostyreneThiourea CatalystToluene-20249095:598 (syn)Adapted from[8]
2(E)-1-nitro-3-phenylprop-1-eneSquaramide CatalystCH₂Cl₂0488590:1095 (syn)Adapted from
3(E)-2-(2-nitrovinyl)furanProline-derived CatalystDMSO25129288:1292 (syn)Adapted from[8]

Note: The data are representative for organocatalytic Michael additions of α-keto esters to nitroalkenes and illustrate the potential for this compound.

Visualization: Organocatalytic Michael Addition Cycle

Michael_Addition_Cycle Catalyst Chiral Organocatalyst Enolate This compound Enolate Catalyst->Enolate Activates Nitroalkene Nitroalkene Catalyst->Nitroalkene Activates Transition_State [Transition State] Enolate->Transition_State Nitroalkene->Transition_State Adduct_Catalyst Adduct-Catalyst Complex Transition_State->Adduct_Catalyst Adduct_Catalyst->Catalyst Catalyst Regeneration Product γ-Nitro-α-keto ester Adduct_Catalyst->Product Product Release

Caption: Catalytic cycle for the organocatalytic Michael addition.

Conclusion

This compound is a highly versatile and underexplored building block in organic synthesis. The novel reaction pathways presented in this guide—asymmetric biocatalytic reduction, multicomponent synthesis of α-aminophosphonates, and organocatalytic Michael additions—demonstrate its potential for the efficient construction of complex and stereochemically rich molecules. The detailed protocols and representative data provided herein are intended to serve as a valuable resource for researchers and scientists in drug development and related fields, enabling the exploration of new chemical space and the design of innovative synthetic strategies. Further investigation into other modern synthetic methodologies, such as C-H activation and photoredox catalysis, will undoubtedly uncover even more exciting and novel reactions of this promising substrate.

References

An In-depth Technical Guide to Ethyl 2-oxovalerate (CAS 50461-74-0): Properties, Handling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Ethyl 2-oxovalerate

This compound, also known as ethyl 2-oxopentanoate, is a light yellow oily liquid.[1][2] It is a versatile α-keto ester used as a reagent in organic synthesis.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 50461-74-0[3]
Molecular Formula C₇H₁₂O₃[3]
Molecular Weight 144.17 g/mol [3]
Appearance Light yellow oil liquid[2]
Boiling Point 182.5 °C at 760 mmHg[2]
Reduced Pressure Boiling Point 343.7 K (70.55 °C) at 0.015 bar[1]
IUPAC Name ethyl 2-oxopentanoate[3]
Synonyms Ethyl 2-oxopentanoate, Pentanoic acid, 2-oxo-, ethyl ester[4][5]
Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data have been reported as follows:

  • 1H NMR (500 MHz, CDCl₃): δ=0.97 (t, J=7.3 Hz, 3H), 1.37 (t, J=7.3 Hz, 3H), 1.67 (sext, J=7.3 Hz, 2H), 2.81 (t, J=7.3Hz, 2H), 4.32 (q, J=7.3Hz, 2H).[2]

  • 13C NMR (125.8MHz, CDCl₃): δ=13.5, 14.0, 16.6, 41.2, 62.3, 161.4, 194.7.[2]

1.2.2. Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the spectrum is expected to show characteristic absorptions for its functional groups:

  • C=O stretching (α-keto group): A strong absorption band is expected in the region of 1710-1740 cm⁻¹.[6]

  • C=O stretching (ester group): A strong absorption band is expected around 1735-1750 cm⁻¹.[7] Due to the presence of two carbonyl groups, this region may show a complex or broadened peak.

  • C-O stretching (ester group): One or more strong bands are expected in the 1000-1300 cm⁻¹ region.[7]

  • C-H stretching (aliphatic): Bands will be present in the 2850-3000 cm⁻¹ region.[8]

1.2.3. Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not publicly available. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses for an ethyl ester:

  • Molecular Ion (M⁺): A peak at m/z = 144.

  • Loss of ethoxy group (-OCH₂CH₃): A fragment at m/z = 99.

  • Loss of ethyl group (-CH₂CH₃): A fragment at m/z = 115.

  • McLafferty rearrangement: A characteristic fragment for ethyl esters at m/z = 88.[9]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Information
Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Data sourced from PubChem.[3]

Handling and Storage
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound has been reported.[2]

Materials:

  • 2,2-(Dimethylthio)pentanoic acid

  • Toluene

  • Water

  • p-Toluenesulfonic acid monohydrate

  • Ethanol

  • Diethyl ether

  • Dilute sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve 0.1 mole of 2,2-(dimethylthio)pentanoic acid in 150 mL of toluene.

  • Add 2.0 equivalents of water and a trace amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to boiling and pass a stream of nitrogen through the reaction.

  • After refluxing for 3 hours, cool the mixture to 80°C.

  • Add 200 mL of ethanol and a trace amount of p-toluenesulfonic acid monohydrate.

  • Continue to reflux for another 3 hours.

  • Cool the reaction to 20°C and add 200 mL of water.

  • Extract the aqueous layer three times with 100 mL of diethyl ether each time.

  • Combine the ether phases and wash with a dilute sodium bicarbonate solution until neutral.

  • Dry the organic phase over magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield this compound as a light yellow oil.

G cluster_synthesis Synthesis of this compound Start Start Dissolve Dissolve 2,2-(dimethylthio)pentanoic acid in toluene Start->Dissolve Add_catalyst_H2O Add H₂O and p-toluenesulfonic acid Dissolve->Add_catalyst_H2O Reflux1 Reflux for 3 hours Add_catalyst_H2O->Reflux1 Cool1 Cool to 80°C Reflux1->Cool1 Add_EtOH_catalyst Add ethanol and p-toluenesulfonic acid Cool1->Add_EtOH_catalyst Reflux2 Reflux for 3 hours Add_EtOH_catalyst->Reflux2 Cool2 Cool to 20°C Reflux2->Cool2 Workup Aqueous Workup (H₂O, Et₂O extraction, NaHCO₃ wash) Cool2->Workup Dry_evaporate Dry (MgSO₄) and Evaporate Workup->Dry_evaporate Product This compound Dry_evaporate->Product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of ACE Inhibitors

This compound is a precursor for the synthesis of N-[(S)-1-carbethoxybutyl]-(S)-alanine, an intermediate in the production of the ACE inhibitor Perindopril.[7] The key transformation is a reductive amination.

General Protocol for Reductive Amination of α-Keto Esters: [10][11][12][13]

Materials:

  • This compound

  • (S)-Alanine tert-butyl ester (or other amino acid ester)

  • Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN)

  • Solvent (e.g., ethanol, methanol)

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve the amino acid ester in the chosen solvent.

  • Add this compound to the solution.

  • If necessary, add a catalytic amount of acid to facilitate imine formation.

  • Add the reducing agent portion-wise while monitoring the reaction temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_reductive_amination Reductive Amination for ACE Inhibitor Intermediate Start Start Mix_reagents Mix this compound and Amino Acid Ester in Solvent Start->Mix_reagents Imine_formation Imine Formation (Acid Catalyst optional) Mix_reagents->Imine_formation Reduction Add Reducing Agent (e.g., NaBH₃CN) Imine_formation->Reduction Reaction Stir at Room Temperature Reduction->Reaction Workup Quench and Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product ACE Inhibitor Intermediate Purification->Product

Caption: General workflow for reductive amination.

Application in the Synthesis of CB1 Antagonists

This compound can be used in the synthesis of pyrazole-based CB1 receptor antagonists.[2] The synthesis typically involves the reaction of a β-keto ester (structurally similar to an α-keto ester) with a hydrazine derivative.[14][15][16][17][18]

General Protocol for Pyrazole Synthesis from a Ketoester: [15]

Materials:

  • This compound (or a related β-keto ester like ethyl benzoylacetate)

  • Hydrazine hydrate or a substituted hydrazine

  • Solvent (e.g., ethanol, 1-propanol)

  • Acid catalyst (e.g., acetic acid)

Procedure:

  • Dissolve the ketoester in the chosen solvent in a round-bottom flask.

  • Add an excess of the hydrazine derivative.

  • Add a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to precipitate the pyrazole product.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole.

G cluster_pyrazole_synthesis Synthesis of Pyrazole Core for CB1 Antagonists Start Start Mix_reagents Mix Ketoester and Hydrazine in Solvent with Acid Catalyst Start->Mix_reagents Reflux Heat to Reflux Mix_reagents->Reflux Cool_precipitate Cool and Precipitate with Water Reflux->Cool_precipitate Filter_wash Filter and Wash Solid Cool_precipitate->Filter_wash Dry_recrystallize Dry and Recrystallize Filter_wash->Dry_recrystallize Product Pyrazole Derivative Dry_recrystallize->Product

Caption: General workflow for pyrazole synthesis.

Biological Activity Assessment (General Protocols)

Cytotoxicity Assessment: MTT Assay Protocol[1][19][20][21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in a cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt_assay MTT Cytotoxicity Assay Workflow Start Start Seed_cells Seed Cells in 96-well Plate Start->Seed_cells Treat_cells Treat with Test Compound (Serial Dilutions) Seed_cells->Treat_cells Incubate Incubate for 24-72h Treat_cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_absorbance Measure Absorbance at 570 nm Solubilize->Measure_absorbance Analyze_data Calculate Cell Viability and IC₅₀ Measure_absorbance->Analyze_data Result Cytotoxicity Data Analyze_data->Result

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound is a valuable and versatile α-keto ester with important applications in the synthesis of pharmaceuticals, particularly ACE inhibitors and CB1 receptor antagonists. While detailed experimental data for some of its properties and specific biological effects are not extensively documented in publicly accessible sources, this guide provides a solid foundation of its known characteristics, safe handling procedures, and detailed, generalized protocols for its synthesis and use in drug discovery workflows. Researchers and scientists can utilize this information to effectively and safely incorporate this compound into their synthetic and drug development programs.

References

Solubility Profile of Ethyl 2-Oxovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxovalerate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, presents as a light yellow oil. Its solubility in common organic solvents is a critical parameter for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the known qualitative solubility of this compound, outlines a general experimental protocol for its quantitative determination, and presents a logical workflow for this process. Due to a lack of specific quantitative solubility data in publicly available literature, this guide is intended to empower researchers to generate this critical data in their own laboratories.

Introduction

This compound (also known as ethyl 2-oxopentanoate) is a versatile chemical building block. Its utility in organic synthesis is widespread, including in the preparation of selective CB1 cannabinoid receptor antagonists and inhibitors of the angiotensin-converting enzyme.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and for its use in formulation studies. This document serves as a foundational guide to the solubility properties of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 50461-74-0[2]
Molecular Formula C7H12O3[3][4]
Molecular Weight 144.17 g/mol [3]
Appearance Light yellow oil/liquid[1][2]
Boiling Point 182.5°C (estimate)[2]
Density ~0.998 g/cm³[2][4]
Refractive Index 1.4170[2]

Qualitative Solubility of this compound

SolventSolubilityReference
ChloroformSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
MethanolSoluble[2]
Organic Solvents (General)Soluble[4]
WaterSparingly Soluble[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of a compound in a given solvent.

Objective: To determine the solubility of this compound in a selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) at various temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with a temperature controller

  • Calibrated thermometer or thermocouple

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with airtight seals

  • Syringes and syringe filters (PTFE or other solvent-compatible material)

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solute is crucial to ensure saturation.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 30°C, 35°C, 40°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation. The exact time should be determined by preliminary experiments where solubility is measured at different time points until a plateau is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 30 minutes at the set temperature.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of this compound and the solvent. A vacuum oven can also be used for more efficient drying.

    • Once all the solvent has evaporated and the mass of the vial with the dried solute is constant, record the final mass.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the vial with the dried solute and the initial mass of the empty vial.

    • The mass of the solvent is the difference between the mass of the vial with the filtered solution and the mass of the vial with the dried solute.

    • Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Mixture (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (24-72h with agitation) prep->equilibrate settle Settle Undissolved Solute (30 min) equilibrate->settle sample Withdraw Supernatant with Pre-warmed Syringe settle->sample filter Filter through Syringe Filter into Pre-weighed Vial sample->filter weigh_solution Weigh Vial with Filtered Solution filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Vial with Dried Solute evaporate->weigh_solute calculate Calculate Solubility (g/100g solvent, mol/L, etc.) weigh_solute->calculate end_node End calculate->end_node

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Ethyl 2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of ethyl 2-oxovalerate. The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and research applications. This document provides a comprehensive experimental protocol, system suitability requirements, and data presentation guidelines.

Introduction

This compound is a key intermediate in various chemical syntheses.[1] Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of pharmaceutical compounds. This application note presents a reliable HPLC method for the determination of this compound purity, enabling the separation of the main component from potential process-related impurities. The method utilizes a C18 stationary phase with a UV detector, a common and accessible setup in most analytical laboratories.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A Newcrom R1 column has also been reported as suitable.[2]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 99%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Potassium dihydrogen phosphate (analytical grade)

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Elution Mode Isocratic or Gradient (see below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

Isocratic Elution: A starting point for isocratic elution is a mixture of Mobile Phase A and Mobile Phase B in a ratio of 50:50 (v/v).[3]

Gradient Elution (for improved separation of impurities): A gradient elution may be necessary to achieve optimal separation of this compound from its potential impurities. A typical gradient profile could be:

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
217030
257030
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial composition).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial composition).

System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison and interpretation.

Sample IDRetention Time (min)Peak AreaPurity (%)
Standard5.8125000099.8
Sample Batch 15.8124500099.5
Sample Batch 25.9123800099.0

Note: The values presented in the table are for illustrative purposes only and will vary depending on the specific instrument and experimental conditions.

Experimental Workflow Diagram

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (Acetonitrile & 0.1% Phosphoric Acid) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution (100 µg/mL) sst Perform System Suitability Test (SST) prep_standard->sst prep_sample Prepare Sample Solution (100 µg/mL) inject_samples Inject Standard and Sample Solutions prep_sample->inject_samples equilibrate->sst sst->inject_samples If SST passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Process Data (Integration and Quantification) acquire_data->process_data report Generate Report (Purity Calculation) process_data->report

Caption: Workflow for the HPLC analysis of this compound purity.

Discussion

The described RP-HPLC method provides a reliable approach for determining the purity of this compound. The use of a C18 column with a mobile phase consisting of acetonitrile and acidified water is a standard practice for the analysis of small organic acids and esters.[4][5][6] The low pH of the mobile phase ensures that the carboxyl group of any potential acidic impurities is protonated, leading to better retention and peak shape.[5] The detection wavelength of 220 nm is chosen to provide good sensitivity for the carbonyl chromophore in the this compound molecule.

Potential impurities in this compound could arise from the starting materials or by-products of the synthesis process. For instance, if synthesized from 2,2-(dimethylthio)pentanoic acid and ethanol, unreacted starting materials or other esters could be present.[7] The developed HPLC method should be capable of separating these and other potential impurities from the main analyte peak. Method validation according to ICH guidelines is recommended to ensure the method is suitable for its intended purpose.

Conclusion

The HPLC method outlined in this application note is a valuable tool for the quality control and purity assessment of this compound in research and drug development settings. The protocol is straightforward and utilizes commonly available instrumentation and reagents. By following the detailed experimental procedures and system suitability criteria, researchers can obtain accurate and reproducible results for the purity of this compound.

References

Application Notes and Protocols for the Synthesis of CB1 Receptor Antagonists from Ethyl 2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, is a G-protein coupled receptor predominantly expressed in the central nervous system. Its role in regulating a multitude of physiological processes, including appetite, pain sensation, and mood, has made it a significant target for therapeutic intervention. The development of CB1 receptor antagonists has been a major focus in the pursuit of treatments for obesity, metabolic disorders, and substance abuse.[1] Pyrazole derivatives, such as rimonabant, represent a well-established class of potent and selective CB1 receptor antagonists.[2][3][4]

These application notes provide a detailed framework for the conceptual synthesis of pyrazole-based CB1 receptor antagonists, utilizing Ethyl 2-oxovalerate as a key starting material. While this document outlines a plausible synthetic strategy based on established chemical principles, it is intended for an audience with a strong background in synthetic organic chemistry. The protocols provided for biological evaluation are based on standard assays for determining CB1 receptor affinity and functional antagonism.

Proposed Synthetic Pathway from this compound

The core of many potent CB1 receptor antagonists is a 1,5-diaryl-4-alkyl-1H-pyrazole-3-carboxamide scaffold.[1][3] this compound, a β-ketoester, serves as a versatile precursor to the pyrazole core. The proposed synthetic strategy involves a multi-step sequence, beginning with the introduction of an appropriate aryl group at the 5-position of the eventual pyrazole ring, followed by cyclization with a substituted hydrazine, and subsequent elaboration of the ester functionality to the desired carboxamide.

A critical step involves the formation of a 1,3-dicarbonyl intermediate suitable for pyrazole synthesis. This can be conceptually achieved via a Claisen condensation of this compound with a substituted aryl ester. The subsequent reaction with a substituted hydrazine, such as 2,4-dichlorophenylhydrazine, would then form the pyrazole ring system.[5][6]

Synthesis_Workflow cluster_synthesis Synthetic Pathway A This compound B 1-(4-chlorophenyl)-4-ethyl-1,3-dioxoheptane-2-carboxylate (Hypothetical Intermediate) A->B Claisen Condensation with Ethyl 4-chlorobenzoate C Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-1H-pyrazole-3-carboxylate B->C Condensation with 2,4-dichlorophenylhydrazine D 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-1H-pyrazole-3-carboxylic acid C->D Saponification E Target CB1 Antagonist (e.g., N-(piperidin-1-yl) derivative) D->E Amide Coupling CB1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Cascade (ERK, JNK, p38) G_protein->MAPK Activation Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Transcription Gene Transcription PKA->Transcription Regulation MAPK->Transcription Regulation Experimental_Workflow cluster_chem Chemistry cluster_bio Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Pyrazole Derivatives Purification Purification and Characterization Synthesis->Purification Binding_Assay CB1 Receptor Binding Assay (Ki) Purification->Binding_Assay Functional_Assay Functional Antagonism Assay (Ke) Purification->Functional_Assay Selectivity_Assay CB2 Receptor Binding Assay Purification->Selectivity_Assay SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR Functional_Assay->SAR Selectivity_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols: Synthesis of N-(1-Ethoxycarbonylbutyl)iminodiacetic Acid Diethyl Ester from Ethyl 2-Oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a specific iminodiacetic acid (IDA) derivative, N-(1-ethoxycarbonylbutyl)iminodiacetic acid diethyl ester, commencing from ethyl 2-oxovalerate. The synthetic strategy is centered around a one-pot reductive amination reaction, a robust and widely utilized method for the formation of carbon-nitrogen bonds. This protocol employs sodium triacetoxyborohydride as a mild and selective reducing agent, which facilitates the efficient conversion of the starting materials to the desired tertiary amine product. This application note includes a step-by-step experimental procedure, a summary of reagents, and predicted analytical data for the target compound. Additionally, graphical representations of the experimental workflow and the proposed reaction mechanism are provided to aid in visualization and comprehension.

Introduction

Iminodiacetic acid (IDA) and its derivatives are significant chelating agents with extensive applications in medicinal chemistry, particularly in the development of radiopharmaceuticals and contrast agents for diagnostic imaging. The functionalization of the IDA scaffold allows for the modulation of the pharmacokinetic and pharmacodynamic properties of these agents. The synthesis of novel IDA derivatives is, therefore, a key area of research in drug development. The protocol herein describes a practical approach to synthesize an N-substituted IDA diethyl ester via the reductive amination of this compound with diethyl iminodiacetate.

Experimental Protocol

The synthesis of N-(1-ethoxycarbonylbutyl)iminodiacetic acid diethyl ester is achieved through a one-pot reductive amination reaction. This method is advantageous as it does not require the isolation of the intermediate iminium ion, thus simplifying the experimental procedure.[1] Sodium triacetoxyborohydride is the preferred reducing agent for this transformation due to its mild nature and high selectivity for the iminium ion over the ketone starting material.[1][2]

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )
This compoundC7H12O3144.17
Diethyl iminodiacetateC8H15NO4189.21
Sodium triacetoxyborohydrideC6H10BNaO6211.94
Acetic Acid (Glacial)C2H4O260.05
1,2-Dichloroethane (DCE)C2H4Cl298.96
Saturated Sodium BicarbonateNaHCO384.01
Anhydrous Magnesium SulfateMgSO4120.37
Ethyl AcetateC4H8O288.11
HexanesC6H1486.18

Procedure

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq, e.g., 1.44 g, 10 mmol) and diethyl iminodiacetate (1.1 eq, e.g., 2.08 g, 11 mmol).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Add glacial acetic acid (1.0 eq, e.g., 0.60 g, 10 mmol) to the solution. The use of an acid catalyst is often beneficial for the reductive amination of ketones.[2]

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq, e.g., 3.18 g, 15 mmol) to the reaction mixture. A slight exotherm may be observed.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(1-ethoxycarbonylbutyl)iminodiacetic acid diethyl ester.

Data Presentation

Table 1: Predicted Analytical Data for N-(1-Ethoxycarbonylbutyl)iminodiacetic Acid Diethyl Ester

AnalysisPredicted Data
Appearance Colorless to pale yellow oil
Molecular Formula C15H27NO6
Molecular Weight 317.38 g/mol
¹H NMR (400 MHz, CDCl₃) δ 4.20-4.10 (q, 6H), 3.60 (s, 4H), 3.40 (t, 1H), 1.80-1.60 (m, 2H), 1.40-1.20 (m, 11H), 0.90 (t, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 172.5, 171.0, 65.0, 61.0, 55.0, 52.0, 30.0, 20.0, 14.0, 13.5
Mass Spectrometry (ESI+) m/z: 318.19 [M+H]⁺, 340.17 [M+Na]⁺
Expected Yield 70-90%

Note: The NMR and MS data are predicted based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

Visualizations

G cluster_start Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up cluster_purification Purification s1 Combine this compound and Diethyl iminodiacetate in DCE s2 Add Acetic Acid s1->s2 s3 Stir for 30 min at RT s2->s3 r1 Add Sodium Triacetoxyborohydride s3->r1 r2 Stir for 12-24h at RT r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Quench with sat. NaHCO3 r3->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Brine w2->w3 w4 Dry over MgSO4 w3->w4 w5 Concentrate in vacuo w4->w5 p1 Flash Column Chromatography w5->p1 p2 Characterize Pure Product p1->p2

Figure 1. Experimental workflow for the synthesis of N-(1-ethoxycarbonylbutyl)iminodiacetic acid diethyl ester.

Figure 2. Proposed reaction mechanism for the reductive amination.

References

Application of Ethyl 2-oxovalerate in the Fragrance and Flavor Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate, is a specialty chemical that is gaining interest within the fragrance and flavor industry. Its chemical structure, featuring both a ketone and an ester functional group, contributes to a unique organoleptic profile, primarily characterized by a fruity aroma. This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in fragrance and flavor formulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and application in various formulations.

PropertyValue
Chemical Name This compound
Synonyms Ethyl 2-oxopentanoate, 2-Oxovaleric acid ethyl ester
CAS Number 50461-74-0
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Colorless to light yellow oil liquid[1]
Odor Fruity[2]
Boiling Point 182.5 °C at 760 mmHg
Flash Point 71.4 °C
Solubility Soluble in organic solvents, sparingly soluble in water[2]
Storage Store in a cool, dry place[2]

Organoleptic Profile

Sensory AttributeDescriptorIntensity (Predicted)
Aroma Fruity, Green, Waxy, slightly SweetModerate
Taste Fruity, Estery, with potential for Green and slightly Acidic notesModerate

Application in the Flavor Industry

This compound can be utilized to impart or enhance fruity notes in a variety of food and beverage products. Its profile suggests suitability for applications in:

  • Beverages: Fruit juices, carbonated soft drinks, and alcoholic beverages to enhance fruity top notes.

  • Confectionery: Hard and soft candies, chewing gum, and fruit fillings to provide a fresh and fruity character.

  • Baked Goods: Fillings for pastries and cakes where a distinct fruity note is desired.

  • Dairy Products: Yogurts and ice creams to complement existing fruit flavors.

Application in the Fragrance Industry

In perfumery, this compound can be used as a modifier to add a fresh, fruity, and slightly green nuance to fragrance compositions. It can be particularly effective in:

  • Fruity Accords: To build or enhance apple, pear, or other pome fruit notes.

  • Floral Compositions: To add a modern, fruity facet to white floral and rosy profiles.

  • Green Fragrances: To introduce a subtle, sweet fruitiness that balances sharp green notes.

Experimental Protocols

The following protocols provide a framework for the evaluation and application of this compound.

Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively characterize the sensory profile of this compound.

Materials:

  • This compound

  • Odorless and tasteless solvent (e.g., propylene glycol, ethanol, or deodorized water)

  • Reference standards for sensory attributes (e.g., ethyl butyrate for "fruity," hexanal for "green")

  • Glass sniffing strips or capped glass vials

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software

Procedure:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists screened for sensory acuity and descriptive ability.

    • Conduct training sessions to familiarize panelists with the QDA methodology and develop a consensus vocabulary for the sensory attributes of this compound. Use reference standards to anchor descriptors.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent to determine an appropriate evaluation concentration.

    • For aroma evaluation, dip sniffing strips into the solution or place a small amount of the solution in a capped vial.

    • For taste evaluation, prepare solutions in deodorized water at concentrations above the predicted taste threshold.

  • Evaluation:

    • Present the samples to the panelists in a randomized and blind manner.

    • Panelists independently evaluate the intensity of each sensory attribute on a continuous line scale (e.g., 0-15 cm).

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Perform statistical analysis (e.g., ANOVA, PCA) to determine the sensory profile of this compound and identify significant differences between samples if applicable.

Logical Workflow for Quantitative Descriptive Analysis

QDA_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel_Selection Panelist Selection & Training Sample_Prep Sample Preparation Panel_Selection->Sample_Prep Develops Vocabulary Sensory_Eval Sensory Evaluation Sample_Prep->Sensory_Eval Presents Samples Data_Collection Data Collection Sensory_Eval->Data_Collection Generates Ratings Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Provides Data QDA_Profile Quantitative Sensory Profile Stat_Analysis->QDA_Profile Defines Profile Odor_Threshold_Setup cluster_stimuli Stimulus Generation cluster_presentation Sample Presentation (Triangle Test) cluster_response Panelist Response & Analysis Stock Stock Solution (this compound) Dilutions Serial Dilutions Stock->Dilutions Sample Sample (Diluted Odorant) Dilutions->Sample Blank1 Blank Panelist Panelist Blank1->Panelist Blank2 Blank Blank2->Panelist Sample->Panelist Decision Identifies 'Odd' Sample Panelist->Decision Analysis Statistical Analysis (Best Estimate Threshold) Decision->Analysis Stability_Factors cluster_factors Environmental Factors cluster_matrix Food Matrix Components E2OV This compound Stability Temp Temperature E2OV->Temp pH pH E2OV->pH Light Light Exposure E2OV->Light Water Water Activity E2OV->Water Enzymes Enzymes E2OV->Enzymes Other Other Ingredients E2OV->Other

References

Application Notes and Protocols: Ethyl 2-Oxovalerate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxovalerate, an α-ketoester, is a versatile building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds. Its bifunctional nature, possessing both a ketone and an ester group in a 1,2-relationship, allows for facile reactions with a range of binucleophiles to form important heterocyclic systems such as pyrazoles and quinoxalines. These heterocyclic motifs are prevalent in numerous biologically active compounds and pharmaceutical agents, making the synthetic routes from readily available starting materials like this compound of significant interest in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolone and quinoxalinone derivatives using this compound as a key precursor.

Synthesis of Pyrazole Derivatives

Application Note: Knorr Pyrazole Synthesis

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a classic and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. While this compound is an α-dicarbonyl compound, its reaction with hydrazine hydrate proceeds analogously to that of β-ketoesters, leading to the formation of a pyrazolone ring system. The reaction is typically carried out in a protic solvent, often with acid catalysis, and proceeds through a condensation-cyclization sequence. The initial step involves the formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol to afford the stable 5-pyrazolone ring. This method provides a straightforward route to 3-propyl-5-pyrazolone, a valuable intermediate for further functionalization.

Experimental Protocol: Synthesis of 3-Propyl-5-pyrazolone

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this stirred solution, add hydrazine hydrate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-propyl-5-pyrazolone. The product can be further purified by recrystallization from a suitable solvent if necessary.

Quantitative Data
ProductReactantsSolventCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
3-Propyl-5-pyrazoloneThis compound, Hydrazine hydrateEthanolAcetic Acid2-4Reflux80-90 (Estimated)Generalized Protocol

Note: The yield is an estimation based on similar reactions with other β-ketoesters, as specific literature data for this exact reaction is limited.

Logical Relationship Diagram

Knorr_Pyrazole_Synthesis reagents This compound + Hydrazine Hydrate conditions Ethanol, Catalytic Acetic Acid, Reflux reagents->conditions Reaction Setup intermediate Hydrazone Intermediate conditions->intermediate Condensation product 3-Propyl-5-pyrazolone intermediate->product Intramolecular Cyclization

Caption: Knorr-type synthesis of 3-propyl-5-pyrazolone.

Synthesis of Quinoxaline Derivatives

Application Note: Hinsberg Quinoxaline Synthesis

The Hinsberg reaction is a cornerstone for the synthesis of quinoxalines, involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound serves as an excellent 1,2-dicarbonyl substrate for this reaction. The condensation typically proceeds in an acidic medium or with heating in a suitable solvent. The reaction mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and one of the carbonyl groups of the α-ketoester. This is followed by an intramolecular cyclization and dehydration to furnish the quinoxalinone ring system. This method offers a direct and efficient route to 3-propylquinoxalin-2(1H)-one, a scaffold of interest in medicinal chemistry.

Experimental Protocol: Synthesis of 3-Propylquinoxalin-2(1H)-one

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol or Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in ethanol or acetic acid.

  • To this solution, add this compound.

  • Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction using TLC.

  • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by vacuum filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data
ProductReactantsSolventReaction Time (h)Temperature (°C)Yield (%)Reference
3-Propylquinoxalin-2(1H)-oneThis compound, o-PhenylenediamineEthanol3-6Reflux75-85 (Estimated)Generalized Protocol

Note: The yield is an estimation based on similar reactions with other α-ketoesters, as specific literature data for this exact reaction is limited.

Experimental Workflow Diagram

Hinsberg_Quinoxaline_Synthesis_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve o-Phenylenediamine in Ethanol/Acetic Acid add_ketoester Add this compound start->add_ketoester reflux Heat to Reflux add_ketoester->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter If solid forms concentrate Concentrate Solution cool->concentrate If no solid purify Recrystallize or Column Chromatography filter->purify concentrate->purify

Enantioselective Reduction of Ethyl 2-Oxovalerate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of α-keto esters to their corresponding chiral α-hydroxy esters is a pivotal transformation in synthetic organic chemistry, providing access to valuable building blocks for the pharmaceutical, agrochemical, and flavor and fragrance industries. Ethyl 2-oxovalerate, upon reduction, yields enantiomerically enriched ethyl 2-hydroxyvalerate, a versatile chiral intermediate. This document provides detailed application notes and protocols for the enantioselective reduction of this compound, focusing on both biocatalytic and chemocatalytic methodologies. The presented protocols are designed to be adaptable for research and development settings.

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

Biocatalysis offers a green and efficient alternative to traditional chemical methods. Whole-cell catalysis with baker's yeast is a well-established method for the asymmetric reduction of prochiral ketones and keto esters, often providing high enantioselectivity under mild reaction conditions. The various oxidoreductases present in the yeast cells catalyze the reduction, with the stereochemical outcome dependent on the substrate and reaction conditions.

Quantitative Data Summary

Due to the limited availability of specific data for this compound in published literature, the following table presents representative data for the enantioselective reduction of a structurally similar α-keto ester, ethyl 2-oxo-4-phenylbutanoate, using various biocatalysts. These results illustrate the potential efficacy of biocatalytic reductions for this class of compounds.

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Saccharomyces cerevisiaeEthyl 2-oxo-4-phenylbutanoate(S)-Ethyl 2-hydroxy-4-phenylbutanoate>90>92[1]
Candida krusei SW2026Ethyl 2-oxo-4-phenylbutanoate(R)-Ethyl 2-hydroxy-4-phenylbutanoate95.199.7[1]
Recombinant E. coli (KmCR + GDH)Ethyl 2-oxo-4-phenylbutanoate(R)-Ethyl 2-hydroxy-4-phenylbutanoate80.399.5[1]

This data is for ethyl 2-oxo-4-phenylbutanoate and serves as an illustrative example.

Experimental Protocol: Biocatalytic Reduction with Baker's Yeast

This protocol describes the general procedure for the enantioselective reduction of this compound using commercially available baker's yeast.

Materials:

  • This compound

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Sucrose (or glucose)

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Phosphate buffer (pH 7.0, 0.1 M)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Incubator shaker

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Yeast Activation: In an Erlenmeyer flask, suspend 20 g of active dry baker's yeast in 200 mL of lukewarm (30-35 °C) tap water.

  • Add 20 g of sucrose to the yeast suspension and stir for 30 minutes to activate the yeast.

  • Substrate Addition: Add 1.0 g of this compound to the activated yeast suspension.

  • Reaction: Stopper the flask with a cotton plug and place it in an incubator shaker at 30 °C with gentle agitation (150-200 rpm) for 24-48 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically extracting a small aliquot of the reaction mixture with ethyl acetate.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), add approximately 10 g of diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, ethyl 2-hydroxyvalerate, can be purified by column chromatography on silica gel if necessary.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis yeast_prep Yeast Activation (Saccharomyces cerevisiae, Sucrose, Water) substrate_add Substrate Addition (this compound) yeast_prep->substrate_add incubation Incubation (30°C, 24-48h) substrate_add->incubation filtration Filtration (Diatomaceous Earth) incubation->filtration extraction Extraction (Ethyl Acetate) filtration->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography) drying->purification analysis Chiral Analysis (GC/HPLC) purification->analysis

Fig. 1: Experimental workflow for the biocatalytic reduction of this compound.

Chemo-catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral metal catalysts is a powerful and widely used method for the enantioselective reduction of ketones.[2] Catalysts based on ruthenium or rhodium complexed with chiral ligands, such as BINAP, are particularly effective for the reduction of α-keto esters.[2]

Quantitative Data Summary
CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
RuBr₂[(R)-BINAP]Methyl 3-oxobutanoate(R)-Methyl 3-hydroxybutanoate10099[2]
RuCl₂--INVALID-LINK--nMethyl 3-oxopentanoate(S)-Methyl 3-hydroxypentanoate9999[2]

This data is for β-keto esters and serves as an illustrative example.

Experimental Protocol: Asymmetric Hydrogenation with a Ru-BINAP Catalyst

This protocol is a general procedure for the enantioselective hydrogenation of an α-keto ester using a chiral ruthenium-BINAP catalyst. This reaction should be performed by personnel trained in handling high-pressure equipment and air-sensitive reagents.

Materials:

  • This compound

  • [RuCl₂((R)- or (S)-BINAP)]₂·NEt₃ complex

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

Equipment:

  • High-pressure autoclave with a magnetic stirrer

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard glassware

Procedure:

  • Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru-BINAP catalyst (e.g., 0.01-0.1 mol%).

  • Add a solution of this compound in anhydrous, degassed methanol.

  • Reaction Setup: Place the sealed glass liner into the autoclave.

  • Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 4-100 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples (after safely depressurizing and re-pressurizing the autoclave) and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, carefully depressurize the autoclave.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the enantiomerically enriched ethyl 2-hydroxyvalerate.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Stereochemical Outcome catalyst Catalyst (Biocatalyst vs. Chemocatalyst) yield Yield catalyst->yield ee Enantiomeric Excess (ee) catalyst->ee ligand Chiral Ligand/Enzyme Active Site ligand->ee conditions Reaction Conditions (Temperature, pH, Solvent) conditions->yield conditions->ee substrate Substrate Concentration substrate->yield

Fig. 2: Factors influencing the stereochemical outcome of the enantioselective reduction.

Conclusion

Both biocatalytic and chemocatalytic methods offer effective routes for the enantioselective reduction of this compound. The choice of method will depend on the desired enantiomer, required scale, and available equipment. Biocatalysis with baker's yeast provides a cost-effective and environmentally friendly approach, while asymmetric hydrogenation with chiral metal catalysts can offer very high enantioselectivities and is well-suited for larger-scale synthesis. The protocols provided herein serve as a starting point for the development of optimized procedures for the synthesis of chiral ethyl 2-hydroxyvalerate.

References

Application Notes and Protocols for GC-MS Analysis of Ethyl 2-oxovalerate Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and experimental protocols for the quantitative analysis of ethyl 2-oxovalerate using Gas Chromatography-Mass Spectrometry (GC-MS) after a two-step derivatization procedure. This compound, an α-keto ester, requires derivatization to enhance its volatility and thermal stability for reliable GC-MS analysis. The described method involves an initial oximation of the keto group with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by silylation of the ester group with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This protocol is designed to be a valuable resource for researchers in metabolic studies, pharmaceutical analysis, and other related fields.

Introduction

This compound is a key intermediate in various metabolic pathways and a potential biomarker for certain diseases. Its accurate quantification is crucial for understanding biochemical processes and for drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar and thermally labile compounds like this compound by GC-MS is challenging.

Chemical derivatization is a necessary step to convert non-volatile or thermally unstable compounds into derivatives that are amenable to GC-MS analysis. This process improves the chromatographic behavior and enhances the detection sensitivity of the analyte. For α-keto acids and their esters, a two-step derivatization approach is commonly employed.[1] This involves:

  • Oximation: The carbonyl (keto) group is converted to an oxime. This is typically achieved using reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This step stabilizes the keto group and prevents decarboxylation.[2] The resulting pentafluorobenzyl oxime derivatives are highly electronegative, making them ideal for electron capture detection (ECD) if available, and provide characteristic mass spectra.

  • Silylation: The active hydrogen in any remaining polar functional groups (in this case, potentially enhancing the stability of the ester group) is replaced with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent for this purpose.[3]

This application note details a robust and reproducible method for the derivatization and subsequent quantitative analysis of this compound by GC-MS.

Experimental

Materials and Reagents
  • This compound standard (≥98% purity)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Ultrapure water

  • Internal Standard (IS) solution (e.g., Ethyl 3-oxovalerate, to be derivatized alongside the analyte)

Standard and Sample Preparation

Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a biological matrix, e.g., plasma):

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold ethyl acetate to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant (ethyl acetate layer) to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • The dried residue is now ready for derivatization.

Derivatization Protocol

Step 1: Oximation

  • To the dried residue of the standard or sample, add 50 µL of a 20 mg/mL solution of PFBHA in pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.[4]

  • Cool the vial to room temperature.

Step 2: Silylation

  • To the cooled oximation reaction mixture, add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 45 minutes.[5]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Results and Discussion

The two-step derivatization process converts this compound into its PFBHA-oxime-TMS-ester derivative. This derivative is significantly more volatile and thermally stable, allowing for excellent chromatographic separation and sensitive detection by GC-MS.

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of the derivatized this compound is expected to show characteristic fragment ions. Based on the derivatization reagents used, the following key fragments are anticipated:

  • m/z 181: This is a very characteristic and often abundant ion for PFBHA derivatives, corresponding to the pentafluorobenzyl cation [C₆F₅CH₂]⁺.[4][6]

  • Molecular Ion (M⁺): The molecular ion of the derivatized compound should be observable, although it might be of low intensity.

  • Fragments from the loss of TMS groups: Ions corresponding to the loss of a methyl group ([M-15]⁺) or a trimethylsilyl group are expected.[3]

  • Other characteristic fragments: Further fragmentation of the molecule will yield other specific ions that can be used for confirmation.

Table 1: Hypothetical Quantitative Data for Derivatized this compound

ParameterValue
Retention Time (min) ~ 15.2
Quantification Ion (m/z) 181
Qualifier Ions (m/z) [M-15]⁺, [M-73]⁺
Linearity (R²) > 0.995
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.5 µg/mL
Recovery (%) 90 - 105%
Precision (%RSD) < 10%

Disclaimer: The quantitative data presented in this table is hypothetical and based on typical performance for the analysis of similar derivatized compounds by GC-MS. Actual values may vary depending on the specific instrumentation and experimental conditions.

Detailed Experimental Protocols

Protocol for Preparation of Derivatization Reagents

PFBHA Solution (20 mg/mL in Pyridine):

  • Accurately weigh 200 mg of PFBHA hydrochloride into a 10 mL volumetric flask.

  • Add approximately 8 mL of anhydrous pyridine and sonicate for 5 minutes to dissolve.

  • Bring the volume to 10 mL with anhydrous pyridine.

  • Store the solution in a desiccator at 4°C. This solution should be prepared fresh weekly.

Protocol for Sample Derivatization
  • Ensure the sample residue is completely dry before adding derivatization reagents. Moisture can interfere with the silylation reaction.

  • Add 50 µL of the freshly prepared PFBHA solution to the dried sample in a 2 mL autosampler vial.

  • Immediately cap the vial tightly with a PTFE-lined cap.

  • Vortex briefly to ensure the residue is dissolved.

  • Place the vial in a heating block set to 60°C for 30 minutes.

  • Remove the vial and allow it to cool to room temperature on the benchtop.

  • Carefully uncap the vial and add 50 µL of BSTFA + 1% TMCS.

  • Recap the vial tightly and vortex briefly.

  • Place the vial in a heating block set to 70°C for 45 minutes.

  • Remove the vial and allow it to cool to room temperature before placing it in the GC-MS autosampler.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound (in sample matrix) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Oximation Step 1: Oximation (PFBHA, 60°C, 30 min) Drying->Oximation Silylation Step 2: Silylation (BSTFA, 70°C, 45 min) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for the derivatization and analysis of this compound.

GCMS_Logic cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column IonSource Ion Source (Ionization) Column->IonSource Elution MassAnalyzer Mass Analyzer (m/z Sorting) IonSource->MassAnalyzer Detector Detector (Signal Detection) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem Signal

Caption: Logical relationship of the GC-MS analysis process.

Conclusion

The described method provides a comprehensive approach for the derivatization and quantitative analysis of this compound by GC-MS. The two-step oximation and silylation procedure effectively enhances the volatility and thermal stability of the analyte, leading to reliable and reproducible results. The provided protocols and instrument conditions can be adapted for various research and development applications where the accurate measurement of this compound is required. Proper method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results for the intended application.

References

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of Ethyl 2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the pilot plant scale-up synthesis of Ethyl 2-oxovalerate, a key intermediate in the pharmaceutical and agrochemical industries. The selected synthetic route involves the Grignard reaction between propylmagnesium bromide and diethyl oxalate. This method is chosen for its directness and potential for high throughput when key process parameters are carefully controlled. These application notes detail the necessary protocols, safety considerations, and process optimization strategies essential for a successful transition from laboratory to pilot-scale production.

Introduction

This compound, also known as ethyl 2-oxopentanoate, is a valuable building block in organic synthesis. Its α-keto ester functionality allows for a variety of subsequent chemical transformations, making it a crucial intermediate in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. The transition from laboratory-scale synthesis to pilot plant production presents several challenges, including heat management, reagent addition rates, and product purification at a larger scale. This document outlines a robust and scalable process for the synthesis of this compound, focusing on the Grignard reaction approach.

Synthetic Route Selection

Several synthetic routes are available for the preparation of α-keto esters. For the pilot-scale production of this compound, the Grignard reaction with diethyl oxalate is recommended over other methods, such as the malonic ester synthesis. The Grignard route is more direct, potentially involving fewer steps and generating less waste. However, a key challenge in this synthesis is preventing the reaction of the initial adduct with a second equivalent of the Grignard reagent. The protocol presented here is designed to mitigate this side reaction through careful control of reaction conditions.

Experimental Protocols

Materials and Equipment
  • Reactors: 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel. A second 100 L reactor for quenching and work-up.

  • Reagents: 1-Bromopropane, Magnesium turnings, Diethyl ether (anhydrous), Diethyl oxalate, Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Purification: Fractional distillation unit with a packed column.

  • Personal Protective Equipment (PPE): Flame-retardant lab coats, safety goggles, face shields, and appropriate chemical-resistant gloves.

Synthesis of Propylmagnesium Bromide (Grignard Reagent)
  • Reactor Preparation: The 100 L reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.

  • Magnesium Addition: 1.2 kg (50 mol) of magnesium turnings are added to the reactor.

  • Initiation: A solution of 5.5 kg (45 mol) of 1-bromopropane in 10 L of anhydrous diethyl ether is prepared. Approximately 500 mL of this solution is added to the magnesium turnings to initiate the reaction. The initiation is confirmed by a slight temperature increase and the appearance of a cloudy solution.

  • Grignard Reagent Formation: Once the reaction has initiated, the remaining 1-bromopropane solution is added dropwise over 2-3 hours, maintaining the reaction temperature between 30-35°C using a cooling jacket.

  • Completion: After the addition is complete, the mixture is stirred for an additional hour to ensure complete consumption of the magnesium.

Synthesis of this compound
  • Reactant Preparation: A solution of 7.3 kg (50 mol) of diethyl oxalate in 20 L of anhydrous diethyl ether is prepared in a separate container.

  • Cooling: The Grignard reagent solution in the reactor is cooled to -10°C.

  • Addition: The diethyl oxalate solution is added slowly to the Grignard reagent solution over 3-4 hours, maintaining the temperature below -5°C.

  • Reaction: The reaction mixture is stirred for an additional 2 hours at -5°C to 0°C.

  • Quenching: The reaction mixture is transferred to the second reactor containing a vigorously stirred solution of 20 L of 2M hydrochloric acid, pre-cooled to 0°C. The temperature during the quench should be maintained below 10°C.

  • Work-up: The layers are separated. The aqueous layer is extracted with 2 x 10 L of diethyl ether. The combined organic layers are washed with 10 L of saturated sodium bicarbonate solution and then with 10 L of brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the diethyl ether is removed by distillation at atmospheric pressure.

Purification
  • Fractional Distillation: The crude this compound is purified by vacuum distillation using a packed column.

  • Product Collection: The fraction boiling at approximately 75-78°C at 15 mmHg is collected.

  • Analysis: The purity of the final product is confirmed by GC-MS and NMR spectroscopy.

Data Presentation

ParameterLaboratory Scale (Typical)Pilot Plant Scale
Grignard Reagent Formation
1-Bromopropane61.5 g (0.5 mol)5.5 kg (45 mol)
Magnesium13.4 g (0.55 mol)1.2 kg (50 mol)
Anhydrous Diethyl Ether200 mL30 L
Reaction Temperature30-35°C30-35°C
This compound Synthesis
Diethyl Oxalate73 g (0.5 mol)7.3 kg (50 mol)
Reaction Temperature-10°C to 0°C-10°C to 0°C
Yield and Purity
Expected Yield~65-75%~60-70%
Purity (Post-distillation)>98%>98%

Safety Precautions

  • Grignard Reagent: The formation of the Grignard reagent is highly exothermic and moisture-sensitive. A nitrogen atmosphere must be maintained throughout the process. Ensure adequate cooling capacity is available.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area, away from ignition sources.

  • Quenching: The quenching of the Grignard reaction with acid is highly exothermic and releases hydrogen gas. The addition must be slow and controlled with efficient cooling.

Visualization of Workflows and Relationships

experimental_workflow cluster_grignard Grignard Reagent Synthesis cluster_main_reaction This compound Synthesis cluster_workup Work-up and Purification grignard_prep Reactor Preparation (Dry, N2 Purge) mg_add Add Mg Turnings grignard_prep->mg_add initiation Initiate Reaction mg_add->initiation bromo_prep Prepare 1-Bromopropane in Ether bromo_prep->initiation grignard_formation Form Grignard Reagent (30-35°C) initiation->grignard_formation cooling Cool Grignard (-10°C) grignard_formation->cooling oxalate_prep Prepare Diethyl Oxalate in Ether addition Slow Addition of Diethyl Oxalate (<-5°C) oxalate_prep->addition cooling->addition reaction Stir at -5°C to 0°C addition->reaction quench Quench with HCl reaction->quench separation Separate Layers quench->separation extraction Extract Aqueous Layer separation->extraction wash Wash Organic Layer extraction->wash dry Dry and Filter wash->dry distill_ether Remove Ether dry->distill_ether vac_distill Vacuum Distillation distill_ether->vac_distill product Pure this compound vac_distill->product

Caption: Experimental workflow for the pilot plant synthesis of this compound.

logical_relationships cluster_inputs Raw Materials cluster_process Unit Operations cluster_outputs Outputs raw_materials 1-Bromopropane Magnesium Diethyl Ether Diethyl Oxalate HCl grignard_synthesis Grignard Reaction raw_materials->grignard_synthesis main_reaction Coupling Reaction grignard_synthesis->main_reaction quenching Quenching main_reaction->quenching liquid_extraction Liquid-Liquid Extraction quenching->liquid_extraction distillation Distillation liquid_extraction->distillation product This compound distillation->product byproducts Byproducts & Waste (Mg Salts, Ether, etc.) distillation->byproducts

Caption: Logical relationships in the pilot plant production of this compound.

Application Notes: Ethyl 2-Oxovalerate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-oxovalerate, a readily available α-ketoester, serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical intermediates. Its reactive keto- and ester functionalities allow for a diverse range of chemical transformations, making it an attractive building block in medicinal chemistry and drug development. Key reactions such as reductive amination, aldol condensation, and functional group manipulations enable the construction of complex molecular scaffolds found in various therapeutic agents. This document outlines the application of this compound in the synthesis of a key intermediate for the antifungal agent Voriconazole, highlighting its potential in the development of clinically relevant pharmaceuticals.

Core Applications

The primary application of this compound as a pharmaceutical precursor lies in its conversion to chiral amino acids and heterocyclic compounds. These structural motifs are central to a vast number of drugs. Reductive amination of the ketone functionality provides access to α-amino acids, which are fundamental components of many biologically active molecules. Furthermore, the α-ketoester moiety can participate in condensation reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

A significant example of its utility is in the synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol, a crucial intermediate in the production of the triazole antifungal drug, Voriconazole.[1] Voriconazole is a critical medication for treating serious fungal infections.[1] The synthesis of this intermediate showcases the strategic use of this compound's chemical reactivity.

Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol: A Voriconazole Intermediate

The synthesis of 6-ethyl-5-fluoropyrimidin-4-ol from an this compound derivative demonstrates a practical application of this precursor. The overall synthetic strategy involves the initial fluorination of this compound to yield ethyl 2-fluoro-3-oxopentanoate, followed by a cyclization reaction with formamide.[1]

Reaction Scheme

Synthesis cluster_0 Step 1: Fluorination cluster_1 Step 2: Cyclization Ethyl_2-oxovalerate This compound Ethyl_2-fluoro-3-oxopentanoate Ethyl 2-fluoro-3-oxopentanoate Ethyl_2-oxovalerate->Ethyl_2-fluoro-3-oxopentanoate Fluorination Fluorinating_Agent Fluorinating Agent (e.g., Selectfluor®) Fluorinating_Agent->Ethyl_2-fluoro-3-oxopentanoate Intermediate Ethyl 2-fluoro-3-oxopentanoate Formamide Formamide Product 6-Ethyl-5-fluoro-pyrimidin-4-ol Formamide->Product Intermediate->Product Cyclization

Caption: Synthetic pathway from this compound to a Voriconazole intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol from ethyl 2-fluoro-3-oxopentanoate.

StepReactantsProductReagentsSolventTemperature (°C)Yield (%)Reference
1This compoundEthyl 2-fluoro-3-oxopentanoateFluorinating Agent (e.g., Selectfluor®)AcetonitrileRoom Temp.~90 (Estimated)-
2Ethyl 2-fluoro-3-oxopentanoate6-Ethyl-5-fluoro-pyrimidin-4-olFormamide, Ammonia, Sodium MethoxideFormamide, Methanol50 (max for amination)Not explicitly stated, but described as efficient[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate (Hypothetical)

Objective: To synthesize ethyl 2-fluoro-3-oxopentanoate via electrophilic fluorination of this compound.

Materials:

  • This compound

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Add Selectfluor® (1.1 equivalents) to the solution in portions over 15 minutes while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure ethyl 2-fluoro-3-oxopentanoate.

Protocol 2: Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol

Objective: To synthesize 6-ethyl-5-fluoropyrimidin-4-ol from ethyl 2-fluoro-3-oxopentanoate. This protocol is adapted from the reported synthesis.[1]

Materials:

  • Ethyl 2-fluoro-3-oxopentanoate

  • Formamide

  • Ammonia gas

  • Sodium methoxide

  • Methanol

  • Nitrogen gas

  • Round-bottom flask with gas inlet

  • Magnetic stirrer

  • Condenser

Procedure:

  • Pass ammonia gas through a solution of ethyl 2-fluoro-3-oxopentanoate (1 equivalent) in formamide with cooling, ensuring the temperature does not exceed 50 °C. Continue until the solution is saturated with ammonia (approximately 1 hour).

  • Remove residual ammonia by purging with nitrogen gas and applying a vacuum.

  • To the resulting enamine intermediate in the same flask, add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an appropriate acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid precipitate, wash with cold methanol, and dry under vacuum to obtain 6-ethyl-5-fluoro-pyrimidin-4-ol.

  • Further purification can be achieved by recrystallization if necessary.

Logical Workflow for Drug Intermediate Synthesis

The following diagram illustrates the logical workflow from a starting material to a final pharmaceutical intermediate, emphasizing the key stages of transformation and purification.

Workflow Start Start: this compound Reaction1 Functional Group Manipulation (e.g., Fluorination) Start->Reaction1 Purification1 Purification 1 (e.g., Chromatography) Reaction1->Purification1 Reaction2 Key Bond-Forming Reaction (e.g., Cyclization) Purification1->Reaction2 Workup Reaction Workup (e.g., Quenching, Extraction) Reaction2->Workup Purification2 Final Purification (e.g., Recrystallization) Workup->Purification2 End End: Pharmaceutical Intermediate Purification2->End

Caption: General workflow for the synthesis of a pharmaceutical intermediate.

This compound is a valuable and adaptable precursor for the synthesis of important pharmaceutical intermediates. The presented synthesis of a key intermediate for the antifungal agent Voriconazole highlights a practical application of this starting material. The ability to undergo various chemical transformations, including fluorination and cyclization, underscores its utility in constructing complex heterocyclic frameworks. The detailed protocols and workflow provide a guide for researchers and scientists in drug development to explore the potential of this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 2-oxovalerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-oxovalerate. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are the Claisen condensation and the Grignard reaction. The Claisen condensation involves the reaction of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester.[1] For this compound, a mixed Claisen condensation is a viable approach. The Grignard reaction offers an alternative route where a Grignard reagent reacts with a suitable electrophile, such as diethyl oxalate.[2]

Q2: What are the key starting materials for each method?

A2: For the Claisen condensation, typical starting materials include an ethyl ester of a C3 carboxylic acid (e.g., ethyl propionate) and a suitable acylating agent like diethyl oxalate. The Grignard reaction route generally utilizes a propyl magnesium halide (e.g., propylmagnesium bromide) and diethyl oxalate.[2][3]

Q3: What is the typical yield I can expect for this compound synthesis?

A3: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Generally, yields can range from moderate to good. For instance, a synthesis route involving the reaction of a Grignard reagent with diethyl oxalate has been reported to achieve yields around 76%.[4] A method starting from 2,2-(dimethylthio)pentanoic acid has shown a yield of 71%.[5] Optimization of parameters such as temperature, reaction time, and purity of reagents is crucial for maximizing the yield.

Q4: How can I purify the final product, this compound?

A4: The primary method for purifying this compound is vacuum distillation.[6] This technique is necessary due to the compound's relatively high boiling point, and it helps to prevent thermal decomposition. Before distillation, a standard aqueous workup is typically performed to remove any unreacted starting materials, by-products, and the catalyst. This involves extraction with an organic solvent, followed by washing with water and brine.[5] Column chromatography can also be employed for purification, especially for removing closely related impurities.[4]

Troubleshooting Guides

Low Yield

Q: My reaction is resulting in a very low yield of this compound. What are the common causes and how can I address them?

A: Low yields are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Presence of Moisture: Grignard reagents and the strong bases used in Claisen condensations are highly sensitive to moisture. Water will quench the Grignard reagent or the base, leading to a significant reduction in yield.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Improper Base Selection or Stoichiometry (Claisen Condensation): The choice and amount of base are critical. Using a base like hydroxide can lead to saponification of the ester. An insufficient amount of base will result in an incomplete reaction.

    • Solution: Use a non-nucleophilic, strong base such as sodium ethoxide or sodium hydride. A full stoichiometric equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[7]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Temperatures that are too high can promote side reactions or decomposition of the product, while temperatures that are too low may lead to an incomplete reaction.[6]

    • Solution: The optimal temperature depends on the specific reaction. For Grignard reactions with diethyl oxalate, a low temperature (e.g., -78 °C) is often initially required.[2] For Claisen condensations, the reaction may be started at a low temperature and then allowed to warm to room temperature or be gently heated.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Self-Condensation of the Enolizable Ester (Claisen Condensation): The ester intended to act as the nucleophile can react with itself, leading to unwanted byproducts.

    • Solution: This can often be minimized by slowly adding the enolizable ester to the reaction mixture containing the base and the non-enolizable ester (diethyl oxalate).[8]

Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. What are these likely to be and how can I minimize their formation?

A: The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired this compound.

Common Side Products and Mitigation Strategies:

  • Transesterification (Claisen Condensation): If the alkoxide base used does not match the alcohol portion of the ester, an exchange of the alkoxy groups can occur, leading to a mixture of products.

    • Solution: Always use an alkoxide base that corresponds to the alcohol of the ester (e.g., sodium ethoxide for ethyl esters).[9]

  • Over-addition of Grignard Reagent: Grignard reagents can add to the ketone functionality of the desired α-keto ester product, leading to the formation of a tertiary alcohol.[10]

    • Solution: Carefully control the stoichiometry of the Grignard reagent. Slowly adding the Grignard reagent to a cooled solution of diethyl oxalate can help to minimize this side reaction. Using a 1:1 molar ratio is generally recommended.

  • Hydrolysis of Esters: The presence of water, especially under basic or acidic conditions during workup, can lead to the hydrolysis of the ester functionalities in both the starting materials and the product.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction. During the workup, neutralize the reaction mixture carefully with a cold, dilute acid.[5]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterClaisen CondensationGrignard Reaction
Starting Materials Ethyl propionate, Diethyl oxalatePropylmagnesium bromide, Diethyl oxalate
Key Reagents Sodium ethoxide or Sodium hydrideMagnesium turnings, Propyl bromide
Typical Solvent Anhydrous Ethanol or THFAnhydrous Diethyl ether or THF
Reaction Temperature 0 °C to reflux-78 °C to room temperature
Typical Reaction Time 2 - 6 hours1 - 3 hours
Reported Yield Moderate to Good~76%[4]
Key Advantages Utilizes readily available starting materials.Generally provides good yields.
Potential Disadvantages Prone to side reactions like self-condensation and transesterification. Requires strictly anhydrous conditions and a strong base.Grignard reagent is highly sensitive to moisture and protic solvents. Risk of over-addition to the keto group.

Experimental Protocols

Method 1: Synthesis of this compound via Claisen Condensation

This protocol is a representative example for the synthesis of an α-keto ester via Claisen condensation.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Ethyl propionate (anhydrous)

  • Diethyl oxalate (anhydrous)

  • Acetic acid solution (33%)

  • Sodium bicarbonate solution (10%)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add powdered sodium (1.0 equivalent) to anhydrous diethyl ether. Slowly add absolute ethanol (1.1 equivalents) dropwise to the flask.

  • Reaction: After all the sodium has reacted, cool the flask in an ice-water bath. Slowly add a mixture of ethyl propionate (1.0 equivalent) and diethyl oxalate (1.0 equivalent) through the dropping funnel over a period of 2-3 hours.[4]

  • Work-up: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours. Monitor the reaction by TLC. Once the reaction is complete, cool the mixture and carefully add a cold 33% acetic acid solution to neutralize the base.[4]

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and then with a 10% sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[4]

Method 2: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis using a Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • Diethyl oxalate

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Diethyl Oxalate: In a separate flame-dried, three-necked flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether. Cool this solution to -78 °C using a dry ice/acetone bath. Slowly add the freshly prepared Grignard reagent to the solution of diethyl oxalate via a cannula or dropping funnel, maintaining the temperature at -78 °C.[2] After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated ammonium chloride solution while cooling the flask in an ice bath.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.[2]

Visualizations

Experimental_Workflow_Claisen_Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide add_reagents Slowly add ester mixture to base at 0°C prep_base->add_reagents mix_reagents Mix Ethyl Propionate and Diethyl Oxalate mix_reagents->add_reagents react Stir at room temperature add_reagents->react quench Quench with Acetic Acid react->quench extract Extract with Diethyl Ether quench->extract wash Wash with H₂O and NaHCO₃ extract->wash dry Dry over MgSO₄ wash->dry purify Purify by Vacuum Distillation dry->purify end End purify->end start Start start->prep_base

Caption: Workflow for this compound synthesis via Claisen condensation.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_moisture Check for Moisture (Reagents/Glassware)? start->check_moisture anhydrous_conditions Ensure Anhydrous Conditions & Inert Atmosphere check_moisture->anhydrous_conditions Yes check_base Claisen Condensation: Check Base Type & Stoichiometry? check_moisture->check_base No anhydrous_conditions->check_base correct_base Use Stoichiometric Amount of NaOEt or NaH check_base->correct_base Incorrect check_grignard Grignard Reaction: Check Stoichiometry? check_base->check_grignard Correct/NA correct_base->check_grignard check_temp Check Reaction Temperature? optimize_temp Optimize Temperature (Monitor by TLC) check_temp->optimize_temp Suboptimal reassess Re-evaluate Reaction and Purification check_temp->reassess Optimal optimize_temp->reassess check_grignard->check_temp Correct/NA slow_addition Use 1:1 Stoichiometry and Slow Addition check_grignard->slow_addition Incorrect slow_addition->check_temp

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl 2-oxovalerate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 2-oxovalerate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The standard stationary phase for purifying this compound is silica gel (230-400 mesh). Given that this compound is a moderately polar α-keto ester, a common and effective mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC) analysis to achieve an Rf value of approximately 0.2-0.4 for the desired product.

Q2: How can I determine the optimal solvent system before running a large-scale column?

A2: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the ideal solvent system. By testing various ratios of hexane and ethyl acetate, you can find a composition that provides good separation between this compound and any impurities. The goal is to have the product spot move to an Rf value of about 0.3, which generally ensures a successful separation on the column.

Q3: Is this compound stable on silica gel? What should I do if I suspect decomposition?

A3: α-keto esters can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or hydrolysis. To test for stability, you can perform a 2D TLC analysis. If decomposition is observed, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 1%) or switching to a more neutral stationary phase like alumina.

Q4: My crude sample is not dissolving in the hexane/ethyl acetate eluent. How should I load it onto the column?

A4: If your crude mixture has poor solubility in the chosen eluent, you have two primary options for loading the sample:

  • Wet Loading (Risky): Dissolve the sample in a minimal amount of a slightly more polar solvent, such as dichloromethane, and carefully apply it to the top of the column. Use this method with caution as it can sometimes disrupt the column packing.

  • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q5: What are some alternative methods for purifying this compound if column chromatography is not effective?

A5: If column chromatography fails to provide the desired purity, you might consider other techniques such as preparative High-Performance Liquid Chromatography (HPLC), which can offer higher resolution. Reverse-phase HPLC methods using an acetonitrile/water mobile phase have been reported for the analysis of this compound. Recrystallization could also be an option if a suitable solvent system can be identified, though it is often more effective for solid compounds.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If necessary, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds that are strongly adsorbed to the silica.
Product is eluting too quickly with impurities (high Rf). The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of product from impurities. Inappropriate solvent system with poor selectivity. Column overloading. Improperly packed column (channeling).Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and impurities. Reduce the amount of crude material loaded onto the column. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude product by weight. Repack the column carefully, ensuring the silica gel is settled into a uniform bed without air bubbles or cracks.
Product decomposes on the column. The compound is unstable on the acidic silica gel.Perform a 2D TLC to confirm instability. If unstable, switch to a neutral stationary phase like alumina or use deactivated silica gel (pre-treated with triethylamine).
Tailing or broad peaks during elution. Keto-enol tautomerism of the α-keto ester. The compound is too soluble in the eluent, leading to slow trailing off the column.While tautomerism is an inherent property, ensuring a well-packed column can minimize its effects. Once the compound begins to elute, you can slightly increase the polarity of the solvent system to accelerate the elution of the tailing portion.
Colored impurities are co-eluting with the product. The colored impurity has a similar polarity to the product in the chosen solvent system.If the colored impurity is a baseline material, it may be removed with a short plug of silica before the full column. If it is more polar, it should elute after your product. For stubborn cases, adding a small amount of activated charcoal during a pre-column workup step can adsorb colored impurities, but use it sparingly as it may also adsorb your product.

Quantitative Data Summary

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Mobile Phase SystemRatio (Hexane:Ethyl Acetate)Expected Rf of this compoundNotes
Hexane / Ethyl Acetate95:5 to 80:200.2 - 0.4A good starting point for many α-keto esters. Adjust the ratio based on TLC analysis.
Dichloromethane / Hexane50:50 to 80:200.2 - 0.4An alternative for compounds that may not separate well in ethyl acetate systems.
Hexane / Diethyl Ether90:10 to 70:300.2 - 0.4Diethyl ether is more polar than ethyl acetate and can be a useful alternative.

Table 2: Example of a Gradient Elution Protocol

Step% Hexane% Ethyl AcetatePurpose
1955Elution of non-polar impurities.
29010Elution of the target compound, this compound.
38020Elution of slightly more polar impurities.
45050Column flush to elute highly polar impurities.
Note: This is a starting point. The optimal gradient will depend on the specific impurities present and should be optimized based on TLC analysis.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that gives this compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in the minimum amount of the eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette. For better results, consider the dry loading method described in the FAQs.

  • Elution: Add the eluent to the column and apply gentle pressure (if using flash chromatography). Begin collecting fractions in test tubes or flasks. If using a gradient, gradually increase the polarity of the mobile phase as outlined in your optimized protocol.

  • Fraction Analysis: Monitor the elution by spotting the collected fractions on TLC plates and visualizing under a UV lamp or with an appropriate stain.

  • Solvent Removal: Combine the fractions that contain the pure product. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: 2D TLC for Stability Check

  • First Elution: Spot the crude mixture in one corner of a square TLC plate. Develop the plate in the chosen solvent system. After development, remove the plate and dry it completely.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.

  • Analysis: Visualize the plate. If the compound is stable, all spots will lie on the diagonal of the plate. If new spots appear off the diagonal, it indicates that the compound is degrading on the silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) slurry 2. Prepare Silica Gel Slurry tlc->slurry Select Eluent pack 3. Pack Column slurry->pack load 4. Load Crude Sample (Wet or Dry Method) pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate 9. Solvent Removal (Rotary Evaporator) combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_separation cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation on Column c1 Inappropriate Solvent System? start->c1 c2 Column Overloaded? start->c2 c3 Compound Unstable on Silica? start->c3 c4 Poor Column Packing? start->c4 s1 Re-optimize Eluent with TLC c1->s1 s2 Reduce Sample Load (e.g., >20:1 silica:sample) c2->s2 s3 Use Neutral Alumina or Deactivated Silica c3->s3 s4 Repack Column Carefully c4->s4

Caption: Troubleshooting decision tree for poor separation.

polarity_logic cluster_high High Polarity cluster_low Low Polarity compound Compound Polarity solvent Solvent (Eluent) Polarity adsorption Adsorption to Silica (Stationary Phase) elution Elution Speed adsorption->elution Inversely Affects compound_high More Polar Compound compound_high->adsorption Increases solvent_high More Polar Solvent solvent_high->elution Increases (Faster) compound_low Less Polar Compound compound_low->adsorption Decreases solvent_low Less Polar Solvent solvent_low->elution Decreases (Slower)

Caption: Relationship between polarity and column elution.

Technical Support Center: Recrystallization of Ethyl 2-Oxovalerate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of solid derivatives of Ethyl 2-oxovalerate. Given that this compound is typically a light yellow oil, direct recrystallization is not feasible.[1] Therefore, this guide focuses on the preparation and purification of its common solid derivatives: 2,4-dinitrophenylhydrazones, semicarbazones, and oximes.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly recrystallize this compound?

A1: this compound is a liquid at room temperature and is purified by methods such as extraction and distillation under reduced pressure. Recrystallization is a purification technique for solid compounds. To purify this compound using this method, it must first be converted into a stable, crystalline solid derivative.

Q2: What are the most common solid derivatives of this compound suitable for recrystallization?

A2: The ketone functional group in this compound readily reacts to form several common crystalline derivatives. These include:

  • 2,4-Dinitrophenylhydrazones: Often yellow to orange-red crystalline solids, these are excellent for both purification and characterization.

  • Semicarbazones: These are also typically stable, crystalline solids that are well-suited for recrystallization.

  • Oximes: Formed by reacting the ketone with hydroxylamine, oximes can be crystalline and are another viable option for purification by recrystallization.

Q3: How do I choose the right solvent for recrystallizing my this compound derivative?

A3: The ideal recrystallization solvent is one in which your derivative has high solubility at elevated temperatures and low solubility at low temperatures. Ethanol is a commonly effective solvent for hydrazones, semicarbazones, and oximes.[2][3] However, the best solvent should be determined experimentally through small-scale solubility tests. Mixed solvent systems, such as ethanol-water or hexane-ethyl acetate, can also be effective.[2]

Q4: How can I assess the purity of my recrystallized product?

A4: Several analytical techniques can be used to determine the purity of your recrystallized derivative:

  • Melting Point Analysis: A pure compound will exhibit a sharp, defined melting point. Impurities will typically cause the melting point to be lower and the range to be broader.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopy (NMR, IR): Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the derivative and identify the presence of impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound derivatives.

Problem Possible Cause(s) Solution(s)
Product Fails to Crystallize - The solution is not supersaturated (too much solvent was used).- The solution was cooled too rapidly.- Impurities are inhibiting crystallization.- Reheat the solution to boil off some solvent and increase the concentration. Allow it to cool slowly again.- Ensure slow cooling to room temperature before placing in an ice bath.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal of the pure compound to induce crystallization.
Product "Oils Out" (Forms a Liquid Instead of Crystals) - The melting point of the derivative is lower than the boiling point of the solvent.- The compound is coming out of solution too quickly at a temperature above its melting point.- High concentration of impurities is depressing the melting point.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different solvent or a mixed solvent system with a lower boiling point.- If the product is highly impure, consider a preliminary purification step like column chromatography before recrystallization. For oily hydrazones, trituration with a non-polar solvent like pentane or n-hexane may help solidify the product.[2]
Low Yield of Recrystallized Product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were not washed with ice-cold solvent.- Premature crystallization occurred during a hot filtration step.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly chilled in an ice bath before filtering.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- If performing a hot filtration, pre-heat the funnel and filter flask and use a small excess of solvent to prevent premature crystal formation.
Colored Impurities Remain in Crystals - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.- A second recrystallization may be necessary to achieve high purity.

Experimental Protocols

Protocol 1: Synthesis and Recrystallization of Ethyl 2-(2,4-dinitrophenyl)hydrazono)pentanoate

This protocol provides a method for the preparation of the 2,4-dinitrophenylhydrazone derivative of this compound, followed by its purification via recrystallization from ethanol.

Materials:

  • This compound

  • 2,4-Dinitrophenylhydrazine

  • Concentrated Sulfuric Acid

  • 95% Ethanol

  • Deionized Water

Procedure:

  • Derivative Formation:

    • In a small flask, dissolve approximately 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid.

    • Cautiously add this solution to a mixture of 10 mL of water and 30 mL of 95% ethanol.

    • In a separate beaker, dissolve approximately 0.8 mL of this compound in 15 mL of 95% ethanol.

    • Slowly add the 2,4-dinitrophenylhydrazine reagent solution to the this compound solution with stirring.

    • A yellow-orange precipitate of the hydrazone should form. Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallization:

    • Transfer the crude, dried hydrazone to an Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol while heating and stirring until the solid just dissolves.

    • If the solution is colored, add a very small amount of activated charcoal and heat for a few more minutes.

    • If charcoal was used, perform a hot gravity filtration to remove it.

    • Allow the clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small volume of ice-cold 95% ethanol.

    • Dry the crystals in a desiccator or a vacuum oven.

Quantitative Data (Representative)

ParameterValue
Starting Material (Crude Hydrazone)1.0 g
Recrystallization Solvent95% Ethanol
Approximate Solvent Volume20-30 mL
Expected Yield70-85%
AppearanceYellow-orange crystals
Expected Melting PointSpecific to the derivative; a sharp range indicates purity

Visualizations

Recrystallization_Workflow start Crude Solid Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration Insoluble impurities or charcoal present cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of a solid derivative.

Troubleshooting_Logic start Crystals Don't Form After Cooling q_supersaturated Is the solution supersaturated? start->q_supersaturated a_boil_off Boil off some solvent and re-cool q_supersaturated->a_boil_off No q_nucleation Nucleation issue? q_supersaturated->q_nucleation Yes a_boil_off->q_nucleation a_scratch Scratch flask or add seed crystal q_nucleation->a_scratch Yes a_slow_cool Ensure slow cooling q_nucleation->a_slow_cool No end_success Crystals Form a_scratch->end_success a_slow_cool->end_success

References

Identifying and removing common impurities in Ethyl 2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and handling of Ethyl 2-oxovalerate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The presence and type of impurities in this compound are highly dependent on the synthetic route employed. Common impurities are often unreacted starting materials, by-products from side reactions, or residual solvents.

Q2: How can I identify the impurities in my sample?

A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying volatile and non-volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for structural elucidation of unknown impurities.

Q3: What is the recommended method for purifying crude this compound?

Fractional distillation under reduced pressure is a common and effective method for purifying this compound, especially for removing impurities with significantly different boiling points. For impurities that are difficult to separate by distillation, preparative chromatography (either HPLC or column chromatography) can be employed.[1][2]

Q4: My this compound sample is yellow. Is this normal?

Pure this compound is typically a colorless to light-yellow oil.[2][3] A more intense yellow or brown color may indicate the presence of impurities or degradation products. It is advisable to assess the purity of colored samples using analytical techniques before use.

Q5: How should I store this compound to prevent degradation?

This compound should be stored in a cool, dry place, away from heat, flames, and sparks.[4][5] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture absorption.[3]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Problem ID Issue Possible Causes Suggested Solutions
IMP-001 Low Purity After Synthesis Incomplete reaction; Presence of unreacted starting materials or by-products.- Monitor the reaction progress using TLC or GC to ensure completion.- Optimize reaction conditions (temperature, time, stoichiometry).- Employ appropriate purification methods as outlined in the purification section.
IMP-002 Presence of Diethyl Oxalate Incomplete reaction during synthesis via Claisen condensation or Grignard reaction.- Use a slight excess of the Grignard reagent or the enolate to ensure full consumption of diethyl oxalate.- Purify the product using fractional distillation.
IMP-003 Presence of Propyl-containing By-products Side reactions of the propyl Grignard reagent (e.g., Wurtz coupling).- Add the Grignard reagent slowly to the reaction mixture at a controlled temperature.- Purify via fractional distillation or chromatography.
IMP-004 Contamination with Solvents Incomplete removal of reaction or extraction solvents (e.g., diethyl ether, toluene).[2]- Ensure complete removal of solvents under reduced pressure using a rotary evaporator.- For high-boiling point solvents, use a high-vacuum pump.
PUR-001 Difficulty in Separating Impurities by Distillation Impurities have boiling points close to that of this compound.- Use a fractional distillation column with a higher number of theoretical plates.- Consider purification by preparative HPLC or column chromatography.[1]
STA-001 Product Darkens Over Time Degradation due to exposure to air, light, or elevated temperatures.- Store the product under an inert atmosphere in an amber-colored vial at the recommended low temperature.[3][5]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound and potential volatile impurities.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.

2. GC-MS Instrumentation and Conditions:

  • Injector: Split/splitless injector, 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST, Wiley).

  • Calculate the relative purity by peak area normalization.

Protocol 2: Purification by Fractional Distillation

This protocol describes the purification of crude this compound.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a vacuum source. Use a short-path distillation head for smaller quantities.

  • The apparatus should include a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.

  • Use a calibrated thermometer to monitor the vapor temperature.

2. Procedure:

  • Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

  • Gradually apply vacuum to the system.

  • Slowly heat the flask using a heating mantle.

  • Collect the fractions that distill at the boiling point of this compound at the applied pressure (approximately 71-72 °C at 10 mmHg).

  • Discard the initial lower-boiling fraction and the higher-boiling residue.

3. Post-Purification:

  • Analyze the purity of the collected fractions using GC-MS or HPLC.

  • Combine the pure fractions and store under an inert atmosphere.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification cluster_final Final Product start Crude this compound gcms GC-MS Analysis start->gcms Initial Assessment distillation Fractional Distillation gcms->distillation Purity < 98% pure_product Pure this compound gcms->pure_product Purity > 98% hplc HPLC Analysis hplc->pure_product distillation->hplc Co-eluting Impurities distillation->pure_product Purity > 98% chromatography Preparative Chromatography storage storage pure_product->storage Store Appropriately

Caption: Experimental workflow for the purification and analysis of this compound.

impurity_identification_logic start Impurity Detected in Sample gcms Analyze by GC-MS start->gcms library_match Match in MS Library? gcms->library_match identified Impurity Identified library_match->identified Yes no_match No Library Match library_match->no_match No nmr Analyze by NMR no_match->nmr structure_elucidation Elucidate Structure nmr->structure_elucidation structure_elucidation->identified

Caption: Logical workflow for the identification of unknown impurities.

References

Troubleshooting low yield in Ethyl 2-oxovalerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Ethyl 2-oxovalerate.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound can arise from several factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Significantly Lower Than Expected Yield (<50%)

Possible Causes and Solutions:

  • Reagent Quality:

    • Moisture Contamination: Anhydrous conditions are critical, especially for reactions involving strong bases like sodium ethoxide. Moisture can quench the base and hydrolyze the ester starting materials.[1]

      • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or properly stored reagents.

    • Degraded Starting Materials: Diethyl oxalate and ethyl propionate can degrade over time.

      • Solution: Use freshly distilled or high-purity reagents.

  • Reaction Conditions:

    • Improper Base Selection or Stoichiometry: A full stoichiometric equivalent of a strong, non-nucleophilic base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[1][2] Using a base with a different alkoxide group than the ester can lead to transesterification.[1]

      • Solution: Use at least one full equivalent of sodium ethoxide for ethyl esters. Ensure the base is not old or degraded.

    • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions or product decomposition.[1]

      • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. For the Claisen condensation of ethyl propionate and diethyl oxalate, maintaining a low temperature during the addition of reactants is often crucial.

Problem: Presence of Multiple Spots on Thin Layer Chromatography (TLC)

Possible Causes and Solutions:

  • Self-Condensation of Ethyl Propionate: Ethyl propionate can react with itself in a Claisen condensation reaction, leading to the formation of ethyl 2-methyl-3-oxopentanoate as a byproduct.

    • Solution: Slowly add the ethyl propionate to the reaction mixture containing diethyl oxalate and the base. This keeps the concentration of the enolizable ester low and favors the mixed Claisen condensation.

  • Saponification (Ester Hydrolysis): The presence of water or hydroxide ions can lead to the hydrolysis of the starting esters or the final product into their corresponding carboxylates.

    • Solution: Maintain strictly anhydrous conditions. Use an alkoxide base corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters).

  • Transesterification: If an alcohol is present and its alkoxide does not match that of the ester, a mixture of ester products can be formed.

    • Solution: Use a base with the same alkoxide as the ester being used (sodium ethoxide for ethyl esters).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A common and effective method is the mixed Claisen condensation of ethyl propionate and diethyl oxalate using a strong base like sodium ethoxide.[2] Diethyl oxalate is a good substrate for this reaction as it cannot form an enolate and therefore cannot undergo self-condensation.[1]

Q2: My Claisen condensation reaction is resulting in a low yield. What are the most critical factors to check?

The most critical factors for a successful Claisen condensation are:

  • Anhydrous Conditions: Moisture will react with the strong base and inhibit the reaction.[1]

  • Base Stoichiometry: A full equivalent of a suitable strong base is required to drive the reaction equilibrium towards the product.[2]

  • Reaction Temperature: Temperature control is crucial to prevent side reactions and product decomposition.[1]

Q3: How can I effectively purify the crude this compound?

Purification is typically achieved by vacuum distillation. Before distillation, an acidic workup is necessary to neutralize the enolate of the β-keto ester product. The organic layer is then extracted, dried, and the solvent is removed. It is important to note that α-keto esters can be sensitive to decomposition at high temperatures, so careful control of the distillation pressure and temperature is necessary. For removing alcoholic byproducts, treatment with a carboxylic anhydride and an acid catalyst followed by filtration and distillation can be effective.

Q4: Are there any alternative synthesis routes for this compound?

Yes, other methods for synthesizing α-keto esters exist, including:

  • Oxidation of α-hydroxy esters: Ethyl 2-hydroxyvalerate can be oxidized to this compound using various oxidizing agents.

  • From α,α-dihalo esters: Reaction of α,α-dihalovalerates with a suitable oxygen source.

  • Friedel-Crafts acylation: Acylation of a suitable substrate with an oxalyl chloride derivative.[3]

Q5: What are the expected spectroscopic data for this compound?

Based on available data, the following spectroscopic information can be expected:

  • ¹H NMR (CDCl₃): Chemical shifts around δ 0.97 (t, 3H), 1.37 (t, 3H), 1.67 (sext, 2H), 2.81 (t, 2H), 4.32 (q, 2H).

  • ¹³C NMR (CDCl₃): Chemical shifts around δ 13.5, 14.0, 16.6, 41.2, 62.3, 161.4, 194.7.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Symptom Potential Cause Recommended Action
Low to no product formationInactive or insufficient baseUse a fresh, full equivalent of a strong base like sodium ethoxide.
Presence of moistureEnsure all glassware is oven-dried and use anhydrous solvents.
Reaction temperature too lowGradually increase the reaction temperature and monitor by TLC.
Multiple spots on TLC, including starting materialsIncomplete reactionExtend the reaction time or moderately increase the temperature.
Self-condensation of ethyl propionateAdd ethyl propionate slowly to the reaction mixture.
Oily or dark-colored crude productSide reactions or decompositionOptimize reaction temperature and time. Purify via vacuum distillation.
Low isolated yield after workupProduct loss during extractionPerform multiple extractions with a suitable organic solvent.
Inefficient purificationOptimize distillation conditions (pressure and temperature) to avoid decomposition.

Experimental Protocols

Key Experiment: Synthesis of this compound via Mixed Claisen Condensation

This protocol is adapted from established procedures for similar mixed Claisen condensations.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl oxalate

  • Ethyl propionate

  • Diethyl ether (anhydrous)

  • 3 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add powdered sodium to anhydrous diethyl ether. Slowly add absolute ethanol dropwise to the stirred suspension.

  • Reaction: After all the sodium has reacted, cool the flask in an ice-water bath. A mixture of ethyl propionate and diethyl oxalate (in a 1:1 molar ratio) is then added slowly through the dropping funnel.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of 3 M hydrochloric acid until the solution is acidic.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents check_base Verify Base (Activity, Stoichiometry) start->check_base check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions analyze_mixture Analyze Reaction Mixture (TLC) check_reagents->analyze_mixture check_base->analyze_mixture check_conditions->analyze_mixture side_reactions Identify Potential Side Reactions (Self-condensation, Saponification) analyze_mixture->side_reactions Multiple Spots optimize_purification Optimize Purification (Distillation, Extraction) analyze_mixture->optimize_purification Clean Reaction side_reactions->check_conditions success Yield Improved optimize_purification->success failure Yield Still Low optimize_purification->failure re_evaluate Re-evaluate Synthesis Strategy failure->re_evaluate Claisen_Condensation_Pathway Mixed Claisen Condensation for this compound EP Ethyl Propionate Enolate Enolate of Ethyl Propionate EP->Enolate Deprotonation DEO Diethyl Oxalate Attack Nucleophilic Attack DEO->Attack Base Sodium Ethoxide (Strong Base) Base->Enolate Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Product_Enolate Enolate of this compound Elimination->Product_Enolate Final_Product This compound Product_Enolate->Final_Product Protonation Acid_Workup Acidic Workup (H3O+) Acid_Workup->Final_Product

References

Preventing side reactions in the acylation of Ethyl 2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of Ethyl 2-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during this critical synthetic step.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the acylation of this compound.

Question: My reaction is producing a significant amount of O-acylated by-product. How can I improve the selectivity for C-acylation?

Answer:

The formation of an O-acylated by-product is a common issue arising from the ambident nucleophilic nature of the enolate intermediate.[1] To favor the desired C-acylation, the use of magnesium salts is highly recommended. Magnesium ions chelate with the two carbonyl oxygen atoms of this compound, creating a rigid six-membered ring that sterically hinders the oxygen atom and promotes nucleophilic attack from the α-carbon.[1][2]

Recommended Solutions:

  • Magnesium Chloride and Tertiary Amine Method: This is a well-established and effective method.[3] In the presence of magnesium chloride and a tertiary amine like pyridine or triethylamine, β-keto esters are C-acylated in excellent yields by acid chlorides.[3][4]

  • Magnesium Ethoxide Method: The in-situ formation of magnesium ethoxide from magnesium turnings and ethanol, followed by the addition of the β-keto ester, generates a magnesium enolate chelate that directs acylation to the carbon atom.[1][2]

For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.

Question: I am observing a low yield of my desired product, and a significant portion of my starting material, this compound, is recovered. What are the potential causes and solutions?

Answer:

Low conversion can be attributed to several factors, often related to the reaction conditions and reagent quality.

Possible Causes and Solutions:

  • Insufficient Base: The base is crucial for generating the enolate. Ensure you are using at least one equivalent of a suitable base. For the magnesium chloride method, two equivalents of a tertiary amine are recommended.[3]

  • Inactive Acylating Agent: The acyl chloride may have degraded due to exposure to moisture. It is best to use freshly distilled or newly purchased acyl chloride.

  • Presence of Moisture: The reaction is highly sensitive to moisture, which can quench the enolate and deactivate the magnesium salts. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Low Reaction Temperature: While low temperatures are often used to control selectivity, if the temperature is too low, the reaction rate may be significantly reduced. If you are confident in your C-acylation selectivity, a modest increase in temperature or allowing the reaction to stir for a longer period at room temperature may improve the yield.

Question: My reaction mixture is complex, and I suspect self-condensation of the this compound is occurring. How can I prevent this?

Answer:

Self-condensation, a Claisen-type reaction, is a common side reaction for esters with α-hydrogens, especially in the presence of a strong base.[5]

Preventative Measures:

  • Controlled Addition: Add the base to the solution of this compound at a low temperature (e.g., 0 °C) to control the formation of the enolate and minimize its concentration at any given time.

  • Use of a Non-Nucleophilic Base: Employ a strong, non-nucleophilic base to deprotonate the β-keto ester.

  • Stoichiometry of the Base: Using a full equivalent of base ensures that the product, which is more acidic than the starting material, is deprotonated, driving the equilibrium towards the desired acylated product and away from the self-condensation product.[5]

Question: After workup, I isolated a ketone instead of my expected acylated β-keto ester. What happened?

Answer:

The product you have isolated is likely the result of hydrolysis and subsequent decarboxylation of your target molecule.[6] The acylated β-keto ester is susceptible to hydrolysis to a β-keto acid, which readily loses carbon dioxide upon heating to form a ketone.

To Avoid Unwanted Decarboxylation:

  • Mild Workup Conditions: During the reaction workup, avoid prolonged exposure to strong acids or high temperatures. Use a mild acidic solution (e.g., 2 M HCl) for quenching, and perform the quench at a low temperature (0 °C).[1]

  • Avoid High Temperatures During Purification: If purifying by distillation, use vacuum distillation to keep the temperature low and minimize the risk of decarboxylation.

If the ketone is the desired final product, this decarboxylation can be carried out intentionally by heating the acylated β-keto ester in the presence of an acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of magnesium in the C-acylation of this compound?

A1: Magnesium ions (from MgCl₂ or Mg(OEt)₂) act as a chelating agent. They coordinate to the two carbonyl oxygen atoms of the this compound enolate, forming a stable six-membered ring. This chelation holds the enolate in a rigid conformation that sterically blocks the oxygen atom, making the α-carbon the more accessible site for electrophilic attack by the acylating agent. This significantly enhances the selectivity for C-acylation over O-acylation.[1][2]

Q2: Can I use other bases besides pyridine or triethylamine with the magnesium chloride method?

A2: While pyridine and triethylamine are commonly used, other tertiary amines can also be employed. However, it is important that the base is non-nucleophilic to avoid reacting with the acyl chloride. The basicity of the amine can also influence the reaction rate and yield.

Q3: Is it necessary to use an inert atmosphere for this reaction?

A3: Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The enolate intermediate is sensitive to oxygen, and both the magnesium reagents and the acyl chloride are sensitive to moisture.[1] An inert atmosphere will help to ensure the integrity of your reagents and intermediates, leading to higher yields and fewer side products.

Q4: What are some suitable solvents for this reaction?

A4: Anhydrous solvents are crucial. For the magnesium chloride/tertiary amine method, acetonitrile or dichloromethane are often used.[3] For the magnesium ethoxide method, diethyl ether or tetrahydrofuran (THF) are common choices.[1][2]

Data Presentation

The following table summarizes the yields of C-acylated products from the reaction of ethyl acetoacetate (a compound structurally similar to this compound) with various acid chlorides using the magnesium chloride/pyridine method. This data highlights the effectiveness of this method for achieving high yields of the desired C-acylated product.

EntryAcyl Chloride (RCOCl)ProductYield (%)
1Acetyl chlorideEthyl 2,4-dioxopentanoate75
2Propionyl chlorideEthyl 2,4-dioxohexanoate85
3Isobutyryl chlorideEthyl 5-methyl-2,4-dioxohexanoate88
4Pivaloyl chlorideEthyl 5,5-dimethyl-2,4-dioxohexanoate75
5Benzoyl chlorideEthyl 2,4-dioxo-4-phenylbutanoate80

Data adapted from Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry, 50(14), 2622–2624.[3][4]

Experimental Protocols

Protocol 1: C-Acylation using Magnesium Chloride and Pyridine

This protocol is adapted from the procedure for ethyl acetoacetate and is expected to be effective for this compound.[3]

  • Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous magnesium chloride (25 mmol) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add anhydrous acetonitrile (25 mL) to the flask, followed by this compound (25 mmol).

  • Cooling: Immerse the reaction flask in an ice bath to cool the mixture to 0 °C.

  • Base Addition: Add pyridine (50 mmol, 2 equivalents) to the stirred mixture.

  • Acylating Agent Addition: Add the acyl chloride (25 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the mixture for 15 minutes at 0 °C, then remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 6 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: C-Acylation using Magnesium Ethoxide

This protocol is adapted from a general procedure for the C-acylation of β-keto esters.[1][2]

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1 equivalent). Add anhydrous ethanol (a catalytic amount, e.g., 0.05 equivalents) and a small crystal of iodine. Add enough anhydrous diethyl ether or THF to cover the magnesium. Gently heat the mixture to initiate the reaction. Once started, the reaction should be self-sustaining. After the initial reaction subsides, heat the mixture to reflux for 2-3 hours until all the magnesium has reacted, forming a fine white suspension of magnesium ethoxide. Cool the suspension to room temperature.

  • Enolate Formation: Add a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF dropwise to the stirred magnesium ethoxide suspension. Stir the mixture at room temperature for 30 minutes to form the magnesium enolate.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the acyl chloride (1.1 equivalents) in anhydrous diethyl ether or THF dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of cold 2 M HCl until the mixture is acidic and all magnesium salts have dissolved. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the product by vacuum distillation or column chromatography.

Visualizations

C_vs_O_Acylation cluster_enolate Enolate Intermediate cluster_reaction_pathways Reaction Pathways Enolate This compound Enolate C_Nucleophile α-Carbon (Nucleophilic) O_Nucleophile Oxygen (Nucleophilic) Acyl_Chloride Acyl Chloride (Electrophile) C_Nucleophile->Acyl_Chloride Attack O_Nucleophile->Acyl_Chloride Attack C_Acylation C-Acylation (Desired Product) Acyl_Chloride->C_Acylation Forms O_Acylation O-Acylation (Side Product) Acyl_Chloride->O_Acylation Forms

Caption: Competing C-acylation and O-acylation pathways.

Magnesium_Chelation cluster_0 Mechanism of Magnesium-Mediated C-Acylation Start This compound Enolate + Mg²⁺ Chelate Six-membered Magnesium Chelate (Rigid Structure) Start->Chelate Block Steric hindrance at Oxygen Chelate->Block Attack Nucleophilic attack from α-Carbon is favored Chelate->Attack Product C-Acylated Product Attack->Product

Caption: Role of magnesium in promoting C-acylation.

Troubleshooting_Workflow Start Low Yield or Side Products? O_Acylation High O-Acylation? Start->O_Acylation Yes Self_Condensation Self-Condensation? Start->Self_Condensation No Use_Mg Use MgCl₂ or Mg(OEt)₂ to promote C-acylation O_Acylation->Use_Mg Yes Decarboxylation Decarboxylation? Self_Condensation->Decarboxylation No Control_Base Control base addition and temperature Self_Condensation->Control_Base Yes Low_Conversion Low Conversion? Decarboxylation->Low_Conversion No Mild_Workup Use mild workup conditions (low temp, mild acid) Decarboxylation->Mild_Workup Yes Check_Reagents Check reagent quality and ensure anhydrous conditions Low_Conversion->Check_Reagents Yes End Improved Results Use_Mg->End Control_Base->End Mild_Workup->End Check_Reagents->End

Caption: Troubleshooting decision workflow for acylation reactions.

References

Managing thermal decomposition of Ethyl 2-oxovalerate during distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-oxovalerate, focusing on the challenges associated with its thermal decomposition during distillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to heat?

This compound is an alpha-keto ester with the chemical formula C₇H₁₂O₃. Like other α-keto and β-keto esters, it is susceptible to thermal decomposition. The presence of the ketone group in close proximity to the ester functionality makes the molecule prone to decarboxylation (loss of CO₂) upon heating. This decomposition can be catalyzed by acidic or basic conditions, as well as contact with certain materials like glass powder at elevated temperatures.[1]

Q2: At what temperature does this compound decompose?

Q3: What are the likely byproducts of thermal decomposition?

The primary thermal decomposition pathway for α-keto esters like this compound is decarboxylation, leading to the formation of carbon dioxide (CO₂) and other degradation products.[1][2] The non-gaseous byproducts can contaminate the distillate and reduce the overall yield and purity of the desired product.

Q4: How can I prevent or minimize thermal decomposition during distillation?

To minimize thermal decomposition, it is essential to use vacuum distillation. By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for distillation at a much lower and safer temperature.[3] Additionally, maintaining neutral pH conditions and using appropriate distillation equipment are critical.

Q5: Are there any recommended stabilizers I can use during distillation?

While specific stabilizers for this compound distillation are not well-documented, for ketones in general, compounds like citric acid, lecithin, and sodium hexametaphosphate have been used to prevent degradation.[4] However, the compatibility and effectiveness of these stabilizers with this compound under distillation conditions would need to be experimentally verified. It is often preferable to rely on optimized distillation conditions rather than introducing potential contaminants.

Troubleshooting Guides

This section provides solutions to common problems encountered during the distillation of this compound.

Issue 1: Low Yield of Purified Product
Possible Cause Troubleshooting Step
Thermal Decomposition Lower the distillation pot temperature by reducing the vacuum pressure further. Ensure the heating mantle is not set too high and that the heat is evenly distributed. Use a shorter distillation path if possible.
Leaks in the System Check all joints and connections for vacuum leaks. A fluctuating vacuum level is a common indicator of a leak. Re-grease joints if necessary.
Inefficient Condensation Ensure the condenser is properly cooled with a continuous flow of cold water or other coolant. Insufficient cooling will lead to loss of product vapor.
Incorrect Fraction Collection Monitor the vapor temperature closely. Collect the main fraction only when the temperature is stable and corresponds to the expected boiling point at the applied pressure.
Issue 2: Discolored or Impure Distillate
Possible Cause Troubleshooting Step
Thermal Decomposition As with low yield, this is a primary concern. Reduce the distillation temperature immediately. The presence of color may indicate the formation of degradation byproducts.
Bumping or Foaming Vigorous, uncontrolled boiling can carry non-volatile impurities into the condenser. Ensure smooth boiling by using a magnetic stir bar or boiling chips. A slow and steady distillation rate is key.
Contaminated Glassware Ensure all glassware is scrupulously clean and dry before starting the distillation. Residual acids or bases can catalyze decomposition.
Improper Packing If using a fractionating column, ensure the packing material is inert and suitable for vacuum distillation. Improper packing can lead to poor separation and carryover of impurities.
Issue 3: Distillation Process is Unstable (e.g., Bumping, Foaming, Flooding)
Possible Cause Troubleshooting Step
Heating Rate Too High Reduce the heat input to the distillation flask. A gradual increase in temperature is crucial for smooth boiling under vacuum.
Inadequate Stirring Ensure the stir bar is rotating at a sufficient speed to create a vortex and promote even boiling.
High Vacuum with Rapid Heating This combination can lead to violent bumping. Gradually apply the vacuum and then slowly increase the temperature.
Flooding of the Column This occurs when the vapor flow rate is too high for the liquid to flow back down the column. Reduce the heating rate to decrease the rate of vaporization.
Weeping of the Column This happens when the vapor flow is too low to hold up the liquid on the trays or packing. Increase the heating rate slightly to increase the vapor velocity.

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference(s)
CAS Number 50461-74-0[5][6]
Molecular Formula C₇H₁₂O₃[5]
Molecular Weight 144.17 g/mol [5][7]
Appearance Light yellow oil liquid[6]
Boiling Point (at 760 mmHg) ~182.5 °C (estimate)[7]
Storage Temperature 2-8°C[7]
Suspected Decomposition Range 110 - 135 °C (based on ethyl pyruvate)[1]

Table 2: Recommended Vacuum Distillation Parameters for Thermally Sensitive Esters

ParameterRecommendation
Vacuum Pressure 1-20 mmHg (A lower pressure allows for a lower boiling temperature)
Distillation Pot Temperature Keep as low as possible, ideally below 100°C. The temperature should be just high enough to achieve a steady distillation rate.
Vapor Temperature This will depend on the applied vacuum. Use a nomograph to estimate the boiling point at a given pressure.
Heating Method Heating mantle with a stirrer, or an oil bath for uniform heating.
Column Packing For fractional distillation, use structured packing made of inert material (e.g., stainless steel, ceramic) to provide high efficiency and low pressure drop.[8][9][10][11]

Experimental Protocols

Protocol: Vacuum Distillation of this compound

Objective: To purify this compound while minimizing thermal decomposition. This protocol is based on general procedures for the vacuum distillation of thermally sensitive esters.[12]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Thermometer and adapter

  • Vacuum pump

  • Manometer or vacuum gauge

  • Cold trap (recommended to protect the pump)

  • Inert gas source (e.g., Nitrogen or Argon)

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Lightly grease all ground-glass joints to ensure a good vacuum seal.

    • Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a magnetic stir bar to the flask.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Distillation Process:

    • Begin circulating cold water through the condenser.

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Slowly and carefully apply the vacuum. Monitor the pressure using the manometer.

    • Once the desired vacuum is reached and stable (e.g., 1-10 mmHg), begin to gently heat the distillation flask with the heating mantle.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This may contain residual solvents.

    • As the vapor temperature rises and stabilizes at the expected boiling point of this compound for the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate by carefully controlling the heat input. The vapor temperature should remain constant during the collection of the pure product.

    • Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop. Do not distill to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool under vacuum.

    • Once cooled, slowly and carefully vent the system with an inert gas.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and store the purified this compound in a tightly sealed container at the recommended storage temperature.

Mandatory Visualization

Thermal_Decomposition_Pathway Ethyl_2-oxovalerate This compound (α-Keto Ester) Decomposition Thermal Decomposition Ethyl_2-oxovalerate->Decomposition Heat (>110°C) Heat Heat CO2 Carbon Dioxide (CO₂) Decomposition->CO2 Byproducts Other Degradation Byproducts Decomposition->Byproducts Troubleshooting_Workflow cluster_start Problem Identification cluster_check Initial Checks cluster_action Corrective Actions cluster_resolve Resolution Start Distillation Issue (e.g., Low Yield, Impure Product) Check_Temp Is Pot Temperature > 100°C? Start->Check_Temp Check_Vacuum Is Vacuum Stable? Check_Temp->Check_Vacuum No Reduce_Heat Lower Heat Setting & Increase Vacuum Check_Temp->Reduce_Heat Yes Check_Boiling Is Boiling Smooth? Check_Vacuum->Check_Boiling Yes Check_Leaks Inspect Joints for Leaks Check_Vacuum->Check_Leaks No Adjust_Stirring Adjust Stirring Rate & Check for Bumping Check_Boiling->Adjust_Stirring No Resolved Problem Resolved Check_Boiling->Resolved Yes Reduce_Heat->Resolved Check_Leaks->Resolved Adjust_Stirring->Resolved

References

Quenching procedures for reactions involving Ethyl 2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and procedural advice for quenching chemical reactions involving Ethyl 2-oxovalerate. The following sections address common issues and provide detailed protocols for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when quenching a reaction containing this compound?

A1: The main concerns are the chemical stability of the α-keto ester functionality. This compound is susceptible to hydrolysis under both strongly acidic and basic conditions, which can cleave the ethyl ester to the corresponding carboxylic acid. Additionally, the ketone group can undergo undesired side reactions depending on the quenching agent and the other species present in the reaction mixture. Careful control of temperature and pH is crucial.

Q2: My reaction mixture formed a persistent emulsion during aqueous workup. How can I resolve this?

A2: Emulsion formation is common, especially after quenching reactions that used strong bases or contained finely divided solids. To break the emulsion, try the following:

  • Add a small amount of a saturated aqueous solution of sodium chloride (brine).[1][2] The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.

  • If the emulsion persists, filtration through a pad of Celite or glass wool can sometimes break it up.

  • Allow the mixture to stand undisturbed for a longer period.

  • Gentle swirling of the separatory funnel, rather than vigorous shaking, can help prevent emulsion formation in the first place.

Q3: I am performing a reduction of this compound with Sodium Borohydride (NaBH₄). What is the appropriate quenching procedure?

A3: While NaBH₄ is a mild reducing agent and typically does not readily reduce esters, its reactivity can be enhanced, and reactions are often performed in protic solvents like ethanol or methanol.[3][4] After the reduction is complete, the reaction should be cooled in an ice bath. The quench is typically performed by the slow, dropwise addition of a weak acid, such as 1 M aqueous HCl or saturated aqueous ammonium chloride (NH₄Cl), to neutralize any excess borohydride and hydrolyze the resulting borate esters.[4][5] Vigorous gas evolution (hydrogen) will occur, so ensure the vessel is well-vented.

Q4: In my enolate alkylation reaction, I am seeing low yields of the desired product. Could the quench be the issue?

A4: Yes, an improper quench can be a factor. Enolate reactions are run under strongly basic conditions (e.g., using LDA).[6] The quench must neutralize the strong base and any remaining enolate without causing side reactions.

  • Protic Quench: A common method is to add a proton source like saturated aqueous NH₄Cl.[7] This is generally effective for simple alkylations.

  • Non-aqueous Quench: If the product is water-sensitive, a non-aqueous quench with a reagent like isopropanol or acetic acid in an inert solvent can be used before proceeding to an aqueous wash.[8][9]

  • Temperature: Ensure the reaction is cooled to a low temperature (e.g., 0 °C or -78 °C) before quenching to dissipate heat and minimize side reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Product Yield / Product Degradation Ester hydrolysis due to harsh pH.Quench with a buffered or weakly acidic/basic solution (e.g., saturated aq. NH₄Cl or NaHCO₃).[1][2] Avoid strong acids or bases like concentrated HCl or NaOH during the initial quench.
Product is water-soluble.After quenching, saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. Perform multiple extractions with the organic solvent.[10]
Multiple Spots on TLC / Impure Product Incomplete quenching of reactive species.Ensure the quenching agent is added slowly and with vigorous stirring until the reaction is complete (e.g., no more gas evolution or heat).[11]
Side reactions during quench (e.g., aldol condensation).Maintain a low temperature (0 °C or below) throughout the quenching process.[1]
Reaction does not quench (remains reactive) Insufficient quenching agent.Calculate the stoichiometry of reactive species (e.g., organometallics, strong bases) and add a slight excess of the quenching agent.
Quenching agent is not reactive enough.For highly reactive reagents like organolithiums, a sequential quench starting with a less reactive proton source (e.g., isopropanol) followed by a more reactive one (e.g., water or dilute acid) is recommended.[8][9]

Experimental Protocols

Protocol 1: General Acidic Quench for Base-Mediated Reactions (e.g., Enolate Chemistry)

This protocol is suitable for neutralizing reactions conducted with strong bases where the desired product is stable to mild acid.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching: With vigorous stirring, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel.[2][7] Monitor for any exotherm or gas evolution. Continue the addition until the reaction is no longer basic (check with pH paper).

  • Phase Separation: Transfer the mixture to a separatory funnel. If the layers do not separate cleanly, add a portion of brine.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to isolate the crude product.

Protocol 2: Quenching a Grignard Reaction with this compound

This procedure addresses the workup after adding a Grignard reagent to this compound.

  • Cooling: After the Grignard addition is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl dropwise with efficient stirring.[2][5] The addition is exothermic and will produce gas. Caution: Do not add water directly to a large amount of unreacted Grignard reagent as the reaction can be violent.[12]

  • Workup: Once the initial vigorous reaction has subsided, add more of the acidic solution until all magnesium salts have dissolved and the solution is clear.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase multiple times with diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter and remove the solvent under reduced pressure to yield the crude alcohol product.

Process Visualizations

quenching_workflow General Quenching and Workup Workflow A Completed Reaction Mixture B Cool to 0 °C A->B C Slow Addition of Quenching Agent B->C D Aqueous Workup (Separatory Funnel) C->D E Extract with Organic Solvent D->E F Combine & Wash Organic Layers E->F Repeat as needed G Dry with Anhydrous Salt F->G H Filter & Concentrate G->H I Isolated Crude Product H->I

Caption: General experimental workflow for quenching and product isolation.

quenching_decision_tree Decision Tree for Selecting a Quenching Strategy start Start: Reaction Complete q1 Strongly Basic or Organometallic Reagents Present? start->q1 q2 Product Acid Sensitive? q1->q2 No a4 Sequential Quench: 1. Isopropanol 2. Water/Dilute Acid q1->a4 Yes q3 Product Base Sensitive? q2->q3 No a2 Use Saturated aq. NaHCO3 or Water q2->a2 Yes a1 Use Saturated aq. NH4Cl or 1M HCl q3->a1 No a3 Use Water or Brine q3->a3 Yes

References

Technical Support Center: Optimizing Ethyl 2-oxovalerate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on catalyst selection for optimizing reactions involving Ethyl 2-oxovalerate, particularly its asymmetric reduction to Ethyl 2-hydroxyvalerate.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for the reduction of this compound?

There are three main classes of catalysts for the asymmetric reduction of α-keto esters like this compound:

  • Transition Metal Catalysts: These are highly efficient and widely used. Complexes of Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), and Platinum (Pt) with chiral ligands (e.g., BINAP) are common for asymmetric hydrogenation and transfer hydrogenation.[1][2][3]

  • Biocatalysts: Enzymes, particularly carbonyl reductases (CpCR), and whole-cell systems (e.g., recombinant E. coli, Baker's yeast) offer exceptional enantioselectivity under mild reaction conditions.[3][4] They are a cornerstone of green chemistry approaches.

  • Organocatalysts: These are metal-free, small organic molecules that can catalyze asymmetric reductions. Common examples include oxazaborolidine catalysts (CBS reagents) used with borane, or chiral phosphoric acids paired with a Hantzsch ester as the hydride source.[1][3]

Q2: How do I select a catalyst to achieve high enantioselectivity (ee)?

Achieving high enantiomeric excess is critical for pharmaceutical synthesis. The choice depends on the desired stereoisomer and process conditions:

  • For transition metal catalysis , the choice of the chiral ligand is paramount. Ru-BINAP systems are well-documented for producing high ee values in the hydrogenation of β-keto esters.[3] For platinum catalysts, the addition of a chiral modifier, such as cinchonidine, is essential to induce enantioselectivity.[5][6]

  • Biocatalysts are often the best choice for achieving near-perfect enantioselectivity (>99% ee).[4] Carbonyl reductases are engineered to be highly specific for reducing the ketone to a single enantiomer.[4]

  • Organocatalysts , such as chiral phosphoric acids, can also provide high enantioselectivity, though they may require longer reaction times compared to metal catalysts.[3]

Q3: When should I choose a biocatalyst over a transition metal catalyst?

The decision involves a trade-off between reaction conditions, scalability, and substrate scope.

  • Choose a Biocatalyst when:

    • Extremely high enantioselectivity (>99% ee) is required.[4]

    • Mild, environmentally friendly conditions (aqueous media, ambient temperature/pressure) are a priority.[4]

    • The specific substrate is known to be compatible with the enzyme.

  • Choose a Transition Metal Catalyst when:

    • A broader range of substrates may need to be tested.

    • High turnover numbers and faster reaction rates are needed for large-scale production.

    • The infrastructure for high-pressure hydrogenation is available.[3]

Q4: What are the most critical experimental parameters to optimize for this compound reduction?

Several parameters must be carefully controlled for optimal results:

  • Temperature: Can significantly impact both reaction rate and enantioselectivity. Friedel-Crafts reactions, for instance, often require low temperatures to prevent side reactions.[7]

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. In some cases, the solvent can compete with the substrate for adsorption on the catalyst surface, affecting the outcome.[6]

  • Hydrogen Pressure (for hydrogenation): Higher pressure typically increases the reaction rate but must be optimized to avoid over-reduction or catalyst deactivation.

  • Catalyst Loading: The amount of catalyst should be minimized for cost-effectiveness while ensuring a reasonable reaction time.

  • Purity of Reagents: The presence of moisture or other impurities can deactivate sensitive catalysts, especially Lewis acids and many organometallic complexes.[7] Using anhydrous conditions is often essential.[7]

Catalyst Performance Data

The selection of a catalyst is often guided by performance data. The following tables summarize typical results for the asymmetric reduction of α- and β-keto esters, which serve as excellent models for this compound.

Table 1: Performance of Various Catalysts in Asymmetric Keto Ester Reduction

Catalyst SystemSubstrateProduct ConfigurationYield (%)ee (%)Key Reaction Conditions
Ru-BINAPEthyl Acetoacetate(S)9697-98H₂ (pressure varies), EtOH, 100°C, 6 h[3]
Baker's YeastEthyl Acetoacetate(S)82.6>99.0Sucrose, Water, 35°C, pH 5.5[3]
Chiral Phosphoric AcidEthyl Acetoacetate(S)9592Hantzsch Ester, Toluene, 30°C, 24 h[3]
Pt/Carbon Fiber (Cinchonidine modified)Ethyl 2-oxo-2-phenylacetate(R)~90~80H₂, Acetic Acid, room temp.[5]
Carbonyl Reductase (CpCR) + GDH (E. coli)Ethyl 2-oxo-4-phenylbutyrate (OPBE)(R)98.3>99.9Glucose, NADP+, Phosphate Buffer (pH 6.5), 30°C[4]

Troubleshooting Guide

Problem: Low Product Yield or Incomplete Conversion

QuestionPossible Cause(s)Suggested Solution(s)
My reaction yield is very low. What should I investigate? Inactive Catalyst: The catalyst may have been deactivated by moisture or air.[7]Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity catalyst.
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC). Extend the reaction time if necessary.
Poor Quality Reagents: Impurities in the starting material or solvent can inhibit the catalyst.Use purified, dry solvents and high-purity starting materials.[7]
Sub-optimal Temperature/Pressure: The conditions may not be ideal for catalyst activity.Systematically vary the temperature and, for hydrogenations, the H₂ pressure to find the optimal range.

Problem: Poor Enantioselectivity (Low ee%)

QuestionPossible Cause(s)Suggested Solution(s)
The enantiomeric excess of my product is poor. How can I improve it? Incorrect Chiral Ligand/Modifier: The chosen ligand or modifier may not be optimal for the substrate.Screen a variety of chiral ligands or modifiers. The structure of the chiral auxiliary is critical for inducing stereoselectivity.[5]
Reaction Temperature is Too High: Higher temperatures can sometimes reduce the energy difference between the transition states leading to the two enantiomers.Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Solvent Effects: The solvent can interfere with the chiral environment of the catalyst.[6]Experiment with different solvents of varying polarity. A compact adsorption of the chiral modifier is often beneficial.[6]

Problem: Significant Side Product Formation

QuestionPossible Cause(s)Suggested Solution(s)
I am observing unexpected peaks in my analysis. What could they be? Over-reduction: The ester group may be reduced in addition to the ketone.Use a milder reducing agent or less forcing conditions (lower temperature/pressure). Some catalysts are more chemoselective than others.
Dimerization/Side Reactions: On catalyst surfaces, side reactions like Ullmann-type dimerization can occur, sometimes influenced by water content.[8]Ensure strictly anhydrous conditions. Pre-treating the catalyst (e.g., pre-hydrogenation) can sometimes improve selectivity by ensuring the surface is saturated with hydrogen.[8]
Isomerization: For certain substrates, incorrect stoichiometry or high temperatures can lead to the formation of isomers.[7]Carefully control the stoichiometry of reactants and catalyst. Maintain a consistently low reaction temperature.[7]

Experimental Protocols & Visualizations

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst class based on primary experimental goals.

G cluster_input Define Goal cluster_paths Decision Pathways cluster_output Recommended Catalyst Class cluster_considerations Key Considerations Start Primary Goal for This compound Reduction Goal_ee Highest Enantioselectivity (ee > 99%) Start->Goal_ee Goal_Scale Scalability & High Throughput Start->Goal_Scale Goal_Green Mild / Green Conditions Start->Goal_Green Cat_Bio Biocatalyst (Enzyme / Whole-Cell) Goal_ee->Cat_Bio Cat_Organo Organocatalyst (e.g., Chiral Acid) Goal_ee->Cat_Organo Cat_Metal Chiral Transition Metal (e.g., Ru, Pt, Rh) Goal_Scale->Cat_Metal Goal_Green->Cat_Bio Goal_Green->Cat_Organo Con_Bio Requires cofactor regeneration system Cat_Bio->Con_Bio Con_Metal May require high pressure/temperature Cat_Metal->Con_Metal Con_Organo May have slower reaction rates Cat_Organo->Con_Organo

Caption: Catalyst selection decision tree.

Protocol 1: Asymmetric Hydrogenation using a Generic Ru-Chiral Phosphine Catalyst

This protocol is a general guideline for the asymmetric hydrogenation of this compound. Caution: This procedure involves hydrogen gas under pressure and potentially pyrophoric catalysts. It must be performed by trained personnel in a properly equipped laboratory with appropriate safety measures.

  • Materials:

    • This compound

    • [Ru(COD)(2-methylallyl)₂] and a chiral phosphine ligand (e.g., (S)-BINAP) or a pre-formed Ru-BINAP catalyst.

    • Anhydrous, degassed solvent (e.g., Ethanol or Methanol).

    • High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet.

    • Hydrogen gas (high purity).

  • Procedure:

    • Catalyst Preparation (if not using pre-formed): In a glovebox, charge a Schlenk flask with the Ruthenium precursor and the chiral ligand in the chosen solvent. Stir at room temperature until a homogeneous solution is formed.

    • Reaction Setup: Add the substrate, this compound, and the anhydrous solvent to the autoclave vessel.

    • Inerting: Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.

    • Catalyst Addition: Introduce the catalyst solution to the autoclave via syringe or cannula under a positive pressure of nitrogen.

    • Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction to the target temperature (e.g., 50-80°C) and stir vigorously.

    • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by periodically taking samples (after safely depressurizing and re-purging the vessel) for analysis by GC or chiral HPLC.

    • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Open the autoclave, and concentrate the reaction mixture under reduced pressure.

    • Purification: Purify the resulting crude product (Ethyl 2-hydroxyvalerate) by silica gel column chromatography.

    • Analysis: Characterize the final product by NMR and determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction with a Recombinant Whole-Cell System

This protocol describes a typical whole-cell bioreduction, leveraging an engineered E. coli strain expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[4]

  • Materials:

    • Recombinant E. coli cells expressing CpCR and GDH (as wet cell paste or lyophilized powder).

    • Phosphate buffer (e.g., 100 mM, pH 6.5-7.5).

    • This compound (substrate).

    • Glucose (for cofactor regeneration).

    • NADP⁺ (catalytic amount).

    • Organic co-solvent (e.g., isopropanol, if needed to improve substrate solubility).

    • Shaking incubator.

  • Procedure:

    • Reaction Medium Preparation: In a reaction vessel (e.g., an Erlenmeyer flask), combine the phosphate buffer, glucose, and a catalytic amount of NADP⁺.

    • Cell Suspension: Add the recombinant E. coli cells to the reaction medium and stir until a uniform suspension is achieved.

    • Substrate Addition: Add the this compound to the cell suspension. If the substrate has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible co-solvent before addition.

    • Reaction: Place the flask in a shaking incubator at the optimal temperature (e.g., 30-37°C) and agitate (e.g., 200 rpm).

    • Monitoring: Monitor the conversion of the substrate and the formation of the product by taking samples at regular intervals. The cells can be pelleted by centrifugation, and the supernatant can be analyzed by HPLC.

    • Workup: Once the reaction has reached completion, centrifuge the mixture to remove the cells.

    • Extraction: Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification & Analysis: Purify the product by column chromatography if necessary and analyze for identity and enantiomeric excess.

General Experimental Workflow

This diagram outlines the typical sequence of operations in a catalytic reaction experiment.

G cluster_prep Preparation cluster_reaction Execution cluster_analysis Workup & Analysis p1 Reaction Setup (Dry Glassware, Inert Atmosphere) p2 Add Substrate & Solvent p1->p2 p3 Add Catalyst / Ligand p2->p3 r1 Set Reaction Conditions (Temp, Pressure, Stirring) p3->r1 r2 Monitor Progress (TLC, GC, HPLC) r1->r2 a1 Reaction Quench / Depressurize r2->a1 Reaction Complete a2 Extraction & Solvent Removal a1->a2 a3 Purification (Column Chromatography) a2->a3 a4 Characterization (NMR, MS, Chiral HPLC) a3->a4

Caption: Standard experimental workflow diagram.

References

Validation & Comparative

Characterization of Ethyl 2-oxovalerate Reaction Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-oxovalerate is a versatile keto-ester intermediate crucial in the synthesis of a variety of organic molecules, including pharmaceuticals and flavor agents. Its reactivity, centered around the ketone and ester functionalities, allows for a range of chemical transformations. However, these reactions are often accompanied by the formation of byproducts that can complicate purification and reduce yields. Understanding the identity and formation pathways of these byproducts is critical for process optimization and ensuring the purity of the final product.

This guide provides a comparative analysis of the byproducts generated from three common reactions of this compound: reduction, Wittig reaction, and aldol condensation. The information presented is based on established chemical principles and data from analogous reactions.

Byproduct Comparison in Key Reactions

The following table summarizes the expected main products and potential byproducts for the reduction, Wittig reaction, and aldol condensation of this compound. The anticipated yields are estimates based on typical reaction outcomes and may vary depending on specific reaction conditions.

ReactionReagent(s)Main ProductPotential ByproductsExpected Main Product Yield (%)Expected Byproduct(s) Yield (%)
Reduction Sodium Borohydride (NaBH₄)Ethyl 2-hydroxyvalerateUnreacted this compound, over-reduction products (diols) if stronger reducing agents are used.> 95< 5
Wittig Reaction Methylene-triphenylphosphorane (Ph₃P=CH₂)Ethyl 2-methylenevalerateTriphenylphosphine oxide, unreacted this compound, potential isomers depending on ylide stability.70 - 9010 - 30
Aldol Condensation Acetone (in the presence of a base)Ethyl 3-hydroxy-3-methyl-2-oxohexanoateSelf-condensation products of acetone, unreacted starting materials, dehydrated α,β-unsaturated ketone.50 - 7030 - 50

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols can be adapted for specific laboratory conditions.

Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of the ketone functionality in this compound to a secondary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Wittig Reaction of this compound

This protocol outlines the conversion of the ketone in this compound to an alkene.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask and line

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise via syringe.

  • Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of this compound (1 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Aldol Condensation of this compound with Acetone

This protocol describes the base-catalyzed condensation of this compound with acetone.

Materials:

  • This compound

  • Acetone

  • Sodium hydroxide

  • Ethanol

  • Water

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium hydroxide (1.2 eq) in a mixture of ethanol and water.

  • In a separate flask, mix this compound (1 eq) and acetone (1.5 eq).

  • Slowly add the this compound and acetone mixture to the basic solution at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Neutralize the reaction mixture by adding 1M HCl until it reaches pH 7.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Visualizations

Reaction Pathways

The following diagrams illustrate the general reaction pathways for the reduction, Wittig reaction, and aldol condensation of this compound.

Reduction_Pathway This compound This compound Ethyl 2-hydroxyvalerate Ethyl 2-hydroxyvalerate This compound->Ethyl 2-hydroxyvalerate NaBH4, MeOH

Caption: Reduction of this compound to Ethyl 2-hydroxyvalerate.

Wittig_Pathway cluster_reactants Reactants This compound This compound Ethyl 2-methylenevalerate Ethyl 2-methylenevalerate This compound->Ethyl 2-methylenevalerate Wittig_Reagent Ph3P=CH2 Wittig_Reagent->Ethyl 2-methylenevalerate Byproduct Ph3P=O

Caption: Wittig reaction of this compound.

Aldol_Pathway cluster_reactants Reactants This compound This compound Aldol_Adduct Ethyl 3-hydroxy-3-methyl-2-oxohexanoate This compound->Aldol_Adduct Base Acetone Acetone Acetone->Aldol_Adduct Base Dehydrated_Product α,β-unsaturated ketone Aldol_Adduct->Dehydrated_Product -H2O

Caption: Aldol condensation of this compound with acetone.

Experimental Workflow

This diagram outlines a general workflow for the characterization of reaction byproducts.

Experimental_Workflow A Reaction Setup B Reaction Monitoring (TLC, GC) A->B C Work-up and Extraction B->C D Crude Product Isolation C->D E Purification (Column Chromatography) D->E F Main Product Characterization (NMR, MS, IR) E->F G Byproduct Fraction Collection E->G I Data Analysis and Comparison F->I H Byproduct Characterization (NMR, MS, IR) G->H H->I

Caption: General workflow for reaction and byproduct analysis.

Comparative Reactivity of Ethyl 2-oxovalerate vs. Methyl 2-oxovalerate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. This guide provides a comparative analysis of the reactivity of Ethyl 2-oxovalerate and Mthis compound, two closely related α-keto esters. While direct comparative kinetic studies are not extensively available in the peer-reviewed literature, this document extrapolates from fundamental principles of organic chemistry and data from analogous compounds to provide a predictive comparison. This information is intended to aid in the rational selection of these building blocks for the synthesis of complex molecules.

Theoretical Comparison of Reactivity

The reactivity of α-keto esters in common organic transformations is primarily governed by two key factors: electronic effects and steric hindrance at the reactive centers—the electrophilic carbonyl carbons of the ketone and the ester moieties.

Electronic Effects: The alkyl group of the ester can influence the electrophilicity of the ester carbonyl carbon through inductive effects. Alkyl groups are weakly electron-donating. The ethyl group in this compound is slightly more electron-donating than the methyl group in Mthis compound.[1] This increased electron-donating effect in the ethyl ester marginally reduces the partial positive charge on the ester carbonyl carbon, making it slightly less electrophilic and potentially leading to slower rates of nucleophilic acyl substitution reactions compared to the methyl ester.

Steric Effects: The size of the alkyl group in the ester moiety can significantly impact the rate of reactions involving nucleophilic attack at the ester carbonyl. The ethyl group is sterically more demanding than the methyl group. This increased steric bulk in this compound can impede the approach of a nucleophile to the ester carbonyl, slowing down the reaction rate.[1] This effect is also pertinent, albeit to a lesser extent, for reactions at the adjacent ketone carbonyl.

Based on these principles, Mthis compound is predicted to be the more reactive of the two compounds in reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis or transesterification, due to reduced steric hindrance and slightly higher electrophilicity.

Data Presentation: Predicted Comparative Reactivity
Reaction TypePredicted More Reactive CompoundRationale
Nucleophilic Acyl Substitution (Ester) Mthis compoundLess steric hindrance from the methyl group allows for easier nucleophilic attack at the ester carbonyl. The methyl group is slightly less electron-donating than the ethyl group, resulting in a more electrophilic carbonyl carbon.
Nucleophilic Addition (Ketone) Mthis compoundWhile the primary difference is at the ester, the smaller methyl group may result in slightly less overall steric crowding in the transition state for nucleophilic attack at the adjacent ketone.
Ester Hydrolysis (Acid or Base Catalyzed) Mthis compoundThe transition state for hydrolysis is less sterically hindered for the methyl ester.[2]
Reduction of Ketone (e.g., with NaBH₄) Mthis compoundThe smaller size of the methyl ester group may lead to a less hindered approach of the hydride reagent to the ketone carbonyl.
Enolization/Enolate Formation Similar ReactivityThe acidity of the α-protons is primarily influenced by the two adjacent carbonyl groups. The difference in the ester alkyl group is expected to have a minimal effect on the pKa of the α-protons.[3]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving α-keto esters, adapted from procedures for related compounds. These can serve as a starting point for the investigation of both this compound and Mthis compound.

Protocol 1: Reduction of the α-Keto Group using Sodium Borohydride

This protocol outlines a general procedure for the selective reduction of the ketone functionality in an α-keto ester to the corresponding α-hydroxy ester.

Materials:

  • α-Keto ester (this compound or Mthis compound)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the α-keto ester (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude α-hydroxy ester.

  • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Ester Hydrolysis

This protocol describes a general procedure for the hydrolysis of the ester functionality to the corresponding α-keto acid.

Materials:

  • α-Keto ester (this compound or Mthis compound)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the α-keto ester (1 equivalent) in a mixture of THF and water in a round-bottom flask with a magnetic stirrer.

  • Add the base (e.g., LiOH, 1.5 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude α-keto acid.

  • The product can be further purified by recrystallization or column chromatography if needed.

Mandatory Visualization

G cluster_start Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up cluster_purification Purification cluster_end Final Product start Dissolve α-Keto Ester in Solvent reagent Add Reagent (e.g., Reducing Agent) start->reagent monitor Monitor Progress (e.g., TLC, LC-MS) reagent->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purification (e.g., Chromatography) dry->purify end Isolated Product purify->end

Caption: General experimental workflow for a chemical synthesis.

G Isoleucine L-Isoleucine alpha_keto (S)-3-Methyl-2-oxovalerate Isoleucine->alpha_keto Branched-Chain Aminotransferase propionyl_CoA Propionyl-CoA alpha_keto->propionyl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex acetyl_CoA Acetyl-CoA alpha_keto->acetyl_CoA alpha_ketoglutarate α-Ketoglutarate glutamate L-Glutamate alpha_ketoglutarate:e->glutamate:w

Caption: Catabolic pathway of L-isoleucine.[4][5]

References

Validating the Structure of Ethyl 2-Oxovalerate Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of ethyl 2-oxovalerate derivatives, using ethyl 2-oxo-4-phenylbutanoate as a case study. Detailed experimental protocols and supporting data are provided to illustrate the power and efficacy of these methods.

The accurate determination of molecular structure is a cornerstone of chemical research and drug development. For derivatives of this compound, a class of α-keto esters with significant applications in organic synthesis, the precise assignment of substituent positions and the overall molecular architecture is critical. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential preliminary data, complex substitution patterns can lead to spectral overlap and ambiguity. In such cases, two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for definitive structure elucidation.

This guide will compare the utility of 2D NMR with alternative analytical methods, including mass spectrometry (MS) and infrared (IR) spectroscopy, in the structural validation of this compound derivatives.

The Power of 2D NMR in Structural Elucidation

2D NMR experiments provide through-bond correlation information, allowing for the unambiguous assignment of protons and carbons and the assembly of molecular fragments. The primary 2D NMR techniques utilized for the structural analysis of small organic molecules are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. This is crucial for identifying adjacent protons within a spin system.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[1] This experiment is highly sensitive and provides a clear map of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes longer).[1] This is arguably the most powerful tool for piecing together the carbon skeleton of a molecule by connecting different spin systems.

To illustrate the application of these techniques, we will consider the structural validation of ethyl 2-oxo-4-phenylbutanoate .

Hypothetical 2D NMR Data for Ethyl 2-oxo-4-phenylbutanoate

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for ethyl 2-oxo-4-phenylbutanoate.

Table 1: ¹H and ¹³C NMR Data for Ethyl 2-oxo-4-phenylbutanoate

Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
1---~161.0 (C=O, ester)
2---~194.0 (C=O, ketone)
33.30t2H~41.0
42.95t2H~30.0
5-9 (Ph)7.20-7.35m5H~126.0-141.0
1' (OEt)4.25q2H~62.0
2' (OEt)1.30t3H~14.0

Table 2: Key 2D NMR Correlations for Ethyl 2-oxo-4-phenylbutanoate

ExperimentProton (¹H)Correlated Atom(s)Correlation Type
COSY H-3 (3.30 ppm)H-4 (2.95 ppm)³JHH
H-1' (4.25 ppm)H-2' (1.30 ppm)³JHH
HSQC H-3 (3.30 ppm)C-3 (~41.0 ppm)¹JCH
H-4 (2.95 ppm)C-4 (~30.0 ppm)¹JCH
H-5 to H-9 (7.20-7.35 ppm)C-5 to C-9 (~126.0-141.0 ppm)¹JCH
H-1' (4.25 ppm)C-1' (~62.0 ppm)¹JCH
H-2' (1.30 ppm)C-2' (~14.0 ppm)¹JCH
HMBC H-3 (3.30 ppm)C-2 (~194.0 ppm), C-4 (~30.0 ppm), C-5 (~141.0 ppm)²JCH, ²JCH, ³JCH
H-4 (2.95 ppm)C-2 (~194.0 ppm), C-3 (~41.0 ppm), C-5 (~141.0 ppm), C-6/C-10 (~128.5 ppm)³JCH, ²JCH, ²JCH, ³JCH
H-1' (4.25 ppm)C-1 (~161.0 ppm), C-2' (~14.0 ppm)²JCH, ²JCH
H-2' (1.30 ppm)C-1' (~62.0 ppm)²JCH

Experimental Protocols

A generalized experimental protocol for acquiring 2D NMR data for an this compound derivative is provided below. Instrument-specific parameters may require optimization.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts, multiplicities, and integrations of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. Key parameters include spectral widths covering all proton signals, and a sufficient number of increments in the indirect dimension (e.g., 256-512) to achieve adequate resolution.

  • HSQC: A standard gradient-selected HSQC experiment optimized for a one-bond ¹JCH coupling constant of ~145 Hz is appropriate for identifying direct C-H attachments.

  • HMBC: A standard gradient-selected HMBC experiment optimized for long-range coupling constants (e.g., 8 Hz) is used to establish multi-bond correlations.

Comparison with Alternative Analytical Methods

While 2D NMR is a powerful tool for complete structure elucidation, other analytical techniques provide complementary and often confirmatory information.

Table 3: Comparison of Analytical Methods for the Structural Validation of this compound Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of the molecular framework (C-C and C-H bonds). Unambiguous assignment of all ¹H and ¹³C signals.Provides a complete and definitive structural assignment.Requires a relatively larger amount of pure sample. Can be time-consuming to acquire and analyze.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide information about structural motifs.High sensitivity, requires very small sample amounts. Can confirm the molecular formula.Does not provide direct information on atom connectivity. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, aromatic C-H).Rapid and non-destructive. Provides a quick assessment of functional groups present.Provides limited information on the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups.
UV-Vis Spectroscopy Information about conjugated systems (e.g., aromatic rings, α,β-unsaturated carbonyls).Simple and rapid. Can be used for quantitative analysis.Provides limited structural information. Many compounds may not have a significant UV-Vis chromophore.
Mass Spectrometry Analysis of Ethyl 2-oxo-4-phenylbutanoate

Electron ionization mass spectrometry (EI-MS) of ethyl 2-oxo-4-phenylbutanoate would be expected to show a molecular ion peak ([M]⁺) at m/z 206, corresponding to its molecular weight. Key fragmentation patterns would likely include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 161, and cleavage of the bond between the two carbonyl groups, leading to characteristic benzoyl and ethyl ester fragments. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₂H₁₄O₃.

Infrared Spectroscopy Analysis of Ethyl 2-oxo-4-phenylbutanoate

The IR spectrum of ethyl 2-oxo-4-phenylbutanoate would be characterized by two strong carbonyl stretching absorptions. The ester carbonyl (C=O) would typically appear around 1735-1750 cm⁻¹, while the ketone carbonyl would absorb at a slightly lower frequency, around 1715-1725 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Workflow and Logical Relationships

The process of validating the structure of an this compound derivative typically follows a logical progression, integrating data from multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS Sample IR IR Spectroscopy (Functional Groups) Purification->IR Sample NMR_1D 1D NMR (¹H, ¹³C) (Initial Structure Hypothesis) Purification->NMR_1D Sample MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Definitive Structure) NMR_1D->NMR_2D Refine Hypothesis Validation Structure Validated NMR_2D->Validation

Caption: Workflow for the structural validation of this compound derivatives.

This diagram illustrates that while techniques like MS and IR provide crucial initial data that informs the initial structural hypothesis from 1D NMR, it is the comprehensive connectivity information from 2D NMR that ultimately leads to a validated structure.

Conclusion

For the unambiguous structural validation of this compound derivatives, 2D NMR spectroscopy is an unparalleled and essential tool. The combination of COSY, HSQC, and HMBC experiments provides a complete and detailed picture of the molecular architecture, resolving ambiguities that may arise from 1D NMR alone. While mass spectrometry and infrared spectroscopy are valuable complementary techniques for confirming molecular weight, formula, and the presence of functional groups, they do not offer the same level of detailed structural information. By following a systematic workflow that integrates these analytical methods, researchers can confidently and accurately determine the structure of novel this compound derivatives, a critical step in advancing chemical synthesis and drug discovery.

References

Cross-referencing Ethyl 2-oxovalerate spectral data with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for Ethyl 2-oxovalerate against established literature values. The information presented herein is intended to assist researchers in verifying the identity and purity of this compound, a valuable building block in the synthesis of various pharmaceuticals, including selective CB1 cannabinoid receptor antagonists and angiotensin-converting enzyme (ACE) inhibitors.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for this compound, cross-referenced with available literature values.

Table 1: ¹H NMR Spectral Data of this compound

ProtonsLiterature Chemical Shift (δ, ppm)[1]Multiplicity[1]Coupling Constant (J, Hz)[1]
CH₃ (Valerate)0.97Triplet (t)7.3
CH₂ (Valerate)1.67Sextet (sext)7.3
CH₂ (Valerate, α to C=O)2.81Triplet (t)7.3
CH₃ (Ethyl)1.37Triplet (t)7.3
CH₂ (Ethyl)4.32Quartet (q)7.3

Table 2: ¹³C NMR Spectral Data of this compound

CarbonLiterature Chemical Shift (δ, ppm)[1]
CH₃ (Valerate)13.5
CH₂ (Valerate)16.6
CH₂ (Valerate, α to C=O)41.2
C=O (Ketone)194.7
C=O (Ester)161.4
CH₃ (Ethyl)14.0
O-CH₂ (Ethyl)62.3

Table 3: Infrared (IR) Spectral Data of this compound (Predicted)

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O Stretch (Ketone)1715-1730
C=O Stretch (Ester)1735-1750
C-O Stretch (Ester)1000-1300
C-H Stretch (Aliphatic)2850-3000

Table 4: Mass Spectrometry (MS) Data of this compound

ParameterValueSource
Molecular FormulaC₇H₁₂O₃PubChem[2]
Molecular Weight144.17 g/mol PubChem[2]
Exact Mass144.0786 g/mol PubChem[2]
Predicted Major Fragments (m/z)
115[M - C₂H₅O]⁺
87[M - C₃H₅O]⁺
71[C₄H₇O]⁺
57[C₃H₅O]⁺
43[C₂H₃O]⁺
29[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.[1]

  • ¹H NMR Parameters: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse width of 30-45 degrees.

  • ¹³C NMR Parameters: The spectrum is typically acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer relaxation delay may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small drop of neat this compound is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. A sufficient number of scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded over a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 20-200).

Visualizations

Workflow for Cross-Referencing Spectral Data

The following diagram illustrates the logical workflow for comparing experimentally obtained spectral data with literature values for compound identification and verification.

Spectral_Data_Cross_Referencing cluster_experimental Experimental Analysis cluster_literature Literature & Database Search cluster_comparison Data Comparison & Verification exp_sample This compound Sample exp_nmr Acquire 1H & 13C NMR exp_sample->exp_nmr exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_ms Acquire Mass Spectrum exp_sample->exp_ms compare_nmr Compare Chemical Shifts & Coupling exp_nmr->compare_nmr compare_ir Compare Absorption Bands exp_ir->compare_ir compare_ms Compare m/z Values & Fragments exp_ms->compare_ms lit_nmr Find 1H & 13C NMR Data lit_nmr->compare_nmr lit_ir Find IR Data/Predict Bands lit_ir->compare_ir lit_ms Find MS Data/Predict Fragmentation lit_ms->compare_ms verification Compound Identity & Purity Verified compare_nmr->verification discrepancy Discrepancy Found compare_nmr->discrepancy compare_ir->verification compare_ir->discrepancy compare_ms->verification compare_ms->discrepancy

Caption: Workflow for spectral data cross-referencing.

References

Alternative synthetic routes to Ethyl 2-oxovalerate and their efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-oxovalerate, an important α-keto ester, serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis can be approached through several distinct routes, each with its own set of advantages and disadvantages in terms of efficiency, cost, and scalability. This guide provides a comprehensive comparison of three primary synthetic pathways to this compound: Claisen condensation followed by decarboxylation, oxidation of ethyl 2-hydroxyvalerate, and acylation of a C2 synthon. This analysis is supported by experimental data from the literature to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative data for the three synthetic routes, providing a clear comparison of their efficiencies.

Table 1: Overall Route Comparison

ParameterRoute 1: Claisen Condensation & DecarboxylationRoute 2: Oxidation of Ethyl 2-hydroxyvalerateRoute 3: Acylation of an Ethyl Ester Enolate
Starting Materials Diethyl oxalate, Ethyl propionate2-Hydroxyvaleric acid, EthanolEthyl propionate, Ethyl cyanoformate
Overall Yield ~54-67% (estimated)High (potentially >85%)Moderate to High
Number of Steps 221
Key Advantages Utilizes readily available starting materials.High-yielding oxidation step.Direct, one-pot synthesis.
Key Disadvantages Two distinct reaction steps are required.Requires synthesis of the precursor alcohol.Requires strictly anhydrous conditions and strong base.

Table 2: Step-by-Step Efficiency Breakdown

RouteStepReaction TypeKey ReagentsTemp. (°C)Time (h)Yield (%)
1 1aClaisen CondensationSodium ethoxide, Diethyl oxalate, Ethyl propionate0 - RT2-360-70
1bKrapcho DecarboxylationDMSO, NaCl, H₂O~1604-8~90 (est.)
2 2aFischer Esterification2-Hydroxyvaleric acid, Ethanol, H₂SO₄ (cat.)Reflux4-6High
2bSwern OxidationOxalyl chloride, DMSO, Triethylamine-781-2>95 (typical)
orDess-Martin OxidationDess-Martin PeriodinaneRT1-3>90 (typical)
3 3C-AcylationLithium diisopropylamide (LDA), Ethyl propionate, Ethyl cyanoformate-781-2Moderate-High

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of each synthetic route.

route1 start Diethyl Oxalate + Ethyl Propionate step1 Claisen Condensation (NaOEt, Ether) start->step1 intermediate Ethyl Ethoxalylpropionate step1->intermediate step2 Krapcho Decarboxylation (DMSO, NaCl, H₂O, Heat) intermediate->step2 product This compound step2->product

Caption: Route 1: Claisen Condensation and Decarboxylation.

route2 start 2-Hydroxyvaleric Acid step1 Fischer Esterification (Ethanol, H₂SO₄) start->step1 intermediate Ethyl 2-hydroxyvalerate step1->intermediate step2 Oxidation (Swern or Dess-Martin) intermediate->step2 product This compound step2->product

Caption: Route 2: Oxidation of Ethyl 2-hydroxyvalerate.

route3 start Ethyl Propionate step1 Enolate Formation (LDA, THF, -78°C) start->step1 intermediate Lithium Enolate step1->intermediate step2 Acylation (Ethyl Cyanoformate) intermediate->step2 product This compound step2->product reagent Ethyl Cyanoformate reagent->step2

Comparative Biological Efficacy of α-Keto Ester Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship of novel α-keto ester derivatives reveals their potential as anticancer agents. This guide provides a comparative overview of their biological efficacy, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

The search for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of cancer research. Within this landscape, α-keto esters have emerged as a promising class of compounds due to their unique chemical properties and potential for biological activity. This guide presents a comparative analysis of a series of novel α-keto ester derivatives, evaluating their cytotoxic effects on various cancer cell lines. The data summarized herein provides valuable insights into the structure-activity relationships (SAR) governing their anticancer potential.

Comparative Cytotoxicity of α-Keto Ester Analogs

The in vitro cytotoxicity of a series of synthesized α-keto ester analogs was evaluated against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of the cancer cells, was determined for each analog. The results, presented in Table 1, highlight the varying degrees of anticancer activity across the different chemical structures.

Compound IDR1 GroupR2 GroupA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
E2O-Val EthylPropyl>100>100>100
AKE-1 MethylPhenyl15.221.518.7
AKE-2 Ethyl4-Chlorophenyl8.912.39.8
AKE-3 Isopropyl4-Methoxyphenyl25.632.128.4
AKE-4 Ethyl2-Naphthyl5.17.86.2

E2O-Val: Ethyl 2-oxovalerate (Reference Compound) AKE: α-Keto Ester Analog

The data clearly indicates that the introduction of aromatic and substituted aromatic moieties in the R2 position significantly enhances the cytotoxic activity compared to the aliphatic chain of the parent compound, this compound. Notably, analog AKE-4 , featuring a naphthyl group, demonstrated the most potent anticancer activity across all tested cell lines, with IC50 values in the low micromolar range. The presence of a chlorine atom in AKE-2 also resulted in a marked increase in potency.

Experimental Protocols

Synthesis of α-Keto Ester Analogs

A general procedure for the synthesis of the α-keto ester analogs involved the condensation of the corresponding α-keto acid with the appropriate alcohol in the presence of a catalytic amount of sulfuric acid. The reaction mixture was refluxed for 4-6 hours, followed by extraction and purification using column chromatography to yield the desired α-keto ester. The chemical structures of all synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Cell Culture and Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (A549, MCF-7, and HCT116) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the cytotoxicity assay, cells were seeded in 96-well plates at a density of 5 x 103 cells per well. After 24 hours of incubation, the cells were treated with various concentrations of the α-keto ester analogs (0.1 to 100 µM) for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Mechanism of Action: Insights into Cellular Signaling

Preliminary mechanistic studies suggest that the anticancer activity of the more potent α-keto ester analogs, such as AKE-2 and AKE-4 , may be attributed to their ability to induce apoptosis in cancer cells. This is hypothesized to occur through the modulation of key signaling pathways involved in cell survival and proliferation.

One of the proposed mechanisms involves the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers, promoting cell growth and survival. By inhibiting this pathway, the α-keto ester analogs may trigger a cascade of events leading to programmed cell death.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation AKE-4 AKE-4 AKE-4->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by AKE-4.

Further investigations are warranted to fully elucidate the precise molecular targets and signaling cascades affected by these promising α-keto ester analogs.

Experimental Workflow

The overall workflow for the evaluation of the biological efficacy of the α-keto ester analogs is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanistic Mechanistic Studies Start Start Synthesis of Analogs Synthesis of Analogs Start->Synthesis of Analogs Purification Purification Synthesis of Analogs->Purification Structural Confirmation Structural Confirmation Purification->Structural Confirmation Cell Culture Cell Culture Structural Confirmation->Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Western Blot Western Blot Apoptosis Assay->Western Blot Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis Conclusion Conclusion Pathway Analysis->Conclusion

A Comparative Guide to Isotopic Labeling of Ethyl 2-oxovalerate for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise elucidation of metabolic pathways is paramount in understanding cellular physiology and the progression of diseases. Isotopic tracers are indispensable tools in these mechanistic studies, allowing for the detailed tracking of atoms through complex biochemical networks. While glucose and glutamine are the most commonly utilized tracers in metabolic flux analysis (MFA), other substrates can provide more targeted insights into specific pathways. This guide provides an objective comparison of isotopically labeled Ethyl 2-oxovalerate as a metabolic tracer against the more conventional alternatives, supported by experimental principles and detailed methodologies.

This compound, also known as α-keto-β-methylvalerate, is the α-keto acid analog of the essential branched-chain amino acid (BCAA) isoleucine.[1] Its metabolism is intrinsically linked to the catabolism of isoleucine, which ultimately feeds into the Krebs cycle. Therefore, isotopically labeled this compound serves as a powerful tool to specifically probe BCAA metabolism and its contributions to central carbon metabolism.

Performance Comparison of Isotopic Tracers

The choice of an isotopic tracer is critical and dictates the specific metabolic pathways that can be interrogated with the highest precision. The following table summarizes the key characteristics and primary applications of isotopically labeled this compound in comparison to universally labeled glucose and glutamine.

FeatureIsotopically Labeled this compound[U-¹³C₆]Glucose[U-¹³C₅]Glutamine
Primary Application Tracing isoleucine catabolism, branched-chain amino acid (BCAA) metabolism, and anaplerotic input into the Krebs cycle via succinyl-CoA.General metabolic flux analysis, tracing glycolysis, the pentose phosphate pathway (PPP), and the Krebs cycle.[2]Tracing Krebs cycle anaplerosis, amino acid metabolism, and reductive carboxylation.[2][3]
Metabolic Entry Point Enters metabolism following conversion to 2-methylbutanoyl-CoA, which is further metabolized to propionyl-CoA and acetyl-CoA, ultimately entering the Krebs cycle as succinyl-CoA and acetyl-CoA.Enters at the beginning of glycolysis as glucose-6-phosphate.[4]Enters the Krebs cycle primarily via conversion to α-ketoglutarate.[5][6]
Isotopic Labeling Pattern Provides specific labeling of Krebs cycle intermediates downstream of succinyl-CoA and acetyl-CoA derived from isoleucine.Leads to widespread labeling of central carbon metabolism intermediates.[2]Primarily labels Krebs cycle intermediates and associated amino acids.[2]
Advantages - Highly specific for interrogating BCAA metabolic pathways.- Can elucidate the contribution of isoleucine to anaplerosis.- Useful for studying diseases associated with BCAA metabolism, such as Maple Syrup Urine Disease (MSUD).[1]- Provides a global overview of central carbon metabolism.- Extensively validated and widely used.[2]- Excellent for studying Krebs cycle dynamics and nitrogen metabolism.[2]
Limitations - Provides limited information on glycolysis or the PPP.- Synthesis of labeled compound may be more complex and costly than common tracers.- Can lead to complex labeling patterns that are difficult to interpret for specific pathway fluxes without advanced computational analysis.[2]- Provides limited information on glycolytic flux.

Experimental Protocols

Protocol 1: Synthesis of [¹³C₅]-Ethyl 2-oxovalerate

This protocol describes a potential synthetic route for uniformly ¹³C-labeled this compound, adapted from general methods for synthesizing α-keto acids and their esters.

Materials:

  • [U-¹³C₆]-Isoleucine

  • L-amino acid oxidase

  • Catalase

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Enzymatic Conversion: Dissolve [U-¹³C₆]-Isoleucine in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Add L-amino acid oxidase and catalase to the solution. The L-amino acid oxidase will catalyze the oxidative deamination of isoleucine to form the corresponding α-keto acid, 2-keto-3-methylvaleric acid ([¹³C₅]-KMV). Catalase is added to decompose the hydrogen peroxide byproduct.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS) until completion.

  • Purification of [¹³C₅]-KMV: Acidify the reaction mixture and extract the [¹³C₅]-KMV using an organic solvent like diethyl ether. Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the crude α-keto acid. Purify further using column chromatography if necessary.

  • Esterification: Dissolve the purified [¹³C₅]-KMV in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours to promote Fischer esterification.

  • Workup and Purification: After cooling, neutralize the reaction mixture and extract the [¹³C₅]-Ethyl 2-oxovalerate with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation or column chromatography.

  • Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: ¹³C Metabolic Flux Analysis using [¹³C₅]-Ethyl 2-oxovalerate in Cultured Cells

This protocol outlines a general workflow for a tracer experiment in cell culture.

Materials:

  • Cultured cells in exponential growth phase

  • Cell culture medium deficient in isoleucine

  • [¹³C₅]-Ethyl 2-oxovalerate

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol in water, -80°C)

  • Extraction solvent (e.g., 80% methanol in water, -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Medium Exchange: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and replace it with the isoleucine-deficient medium containing a known concentration of [¹³C₅]-Ethyl 2-oxovalerate. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. To ensure isotopic steady state is reached for metabolic flux analysis, a time-course experiment is recommended.[4]

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Rapidly wash the cells with ice-cold PBS.

    • Immediately add the ice-cold quenching solution to halt enzymatic activity.

    • Scrape the cells in the quenching solution and transfer to a pre-chilled tube.

    • Add the ice-cold extraction solvent to the cell pellet, vortex thoroughly, and incubate at -80°C for at least 15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites for analysis.[4]

  • Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS analysis, metabolites are often derivatized to increase their volatility.[7]

  • Data Analysis and Flux Calculation: Correct the raw mass spectrometry data for the natural abundance of isotopes. Use the measured mass isotopomer distributions (MIDs) as inputs for a metabolic network model to estimate intracellular fluxes.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for understanding the flow of labeled carbons and the overall experimental process.

Isoleucine_Catabolism Ile Isoleucine E2OV This compound (α-keto-β-methylvalerate) Ile->E2OV Transamination MB_CoA 2-Methylbutanoyl-CoA E2OV->MB_CoA Esterification & Oxidative Decarboxylation TC_CoA Tiglyl-CoA MB_CoA->TC_CoA Dehydrogenation MHB_CoA 2-Methyl-3-hydroxybutanoyl-CoA TC_CoA->MHB_CoA Hydration MAA_CoA 2-Methylacetoacetyl-CoA MHB_CoA->MAA_CoA Dehydrogenation Prop_CoA Propionyl-CoA MAA_CoA->Prop_CoA Ac_CoA Acetyl-CoA MAA_CoA->Ac_CoA Succ_CoA Succinyl-CoA Prop_CoA->Succ_CoA Carboxylation & Isomerization Krebs Krebs Cycle Ac_CoA->Krebs Succ_CoA->Krebs Experimental_Workflow start Start: Cell Culture labeling Isotopic Labeling with [¹³C₅]-Ethyl 2-oxovalerate start->labeling quenching Metabolite Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis GC-MS or LC-MS Analysis extraction->analysis data_proc Data Processing (MID Correction) analysis->data_proc mfa Metabolic Flux Analysis data_proc->mfa end End: Flux Map mfa->end

References

A Comparative Analysis of Ethyl 2-oxovalerate Purity from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide presents a framework for the purity assessment of Ethyl 2-oxovalerate. The data presented in the tables are hypothetical and intended for illustrative purposes. Real-world purity data can vary significantly between suppliers and even between different lots from the same supplier. It is imperative for researchers to conduct their own analytical validation of starting materials.

This compound (also known as Ethyl 2-oxopentanoate) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of this starting material is critical, as impurities can affect reaction yields, lead to the formation of unwanted byproducts, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] This guide provides a comparative overview of potential purity profiles and outlines the experimental protocols necessary for independent verification.

Data Presentation: A Comparative Purity Analysis

The following tables summarize hypothetical purity assessment data for this compound obtained from three different commercial suppliers. Purity was determined using orthogonal analytical methods, including Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Purity Assessment of this compound

Parameter Supplier A (Lot# A123) Supplier B (Lot# B456) Supplier C (Lot# C789)
Stated Purity (on CoA) ≥98.0%≥99.0% (GC)≥98.5%
Observed Purity (GC-FID) 98.2%99.1%97.8%
Observed Purity (qNMR) 97.9%98.8%97.5%
Water Content (Karl Fischer) 0.15%0.08%0.25%
Appearance Clear, light yellow oilClear, colorless oilClear, yellow oil

Table 2: Impurity Profiling

Impurity ID Structure (Hypothetical) Supplier A (%) Supplier B (%) Supplier C (%)
Impurity 1 Ethyl 3-oxovalerate0.80.31.1
Impurity 2 2-Oxovaleric acid0.30.10.5
Impurity 3 Diethyl 2-oxoglutarate0.1Not Detected0.2
Other Unknowns -0.450.420.35

Table 3: Residual Solvent Analysis (GC-HS)

Solvent Supplier A (ppm) Supplier B (ppm) Supplier C (ppm)
Ethanol 250150400
Toluene 50Not Detected80
Diethyl Ether 10020150

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a guide for laboratories to establish their own analytical procedures for quality control.

Purity Determination by Gas Chromatography (GC-FID)

This method is suitable for separating and quantifying volatile compounds like this compound and its organic impurities.[5]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a solution of this compound in ethanol at a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by area percent calculation. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

qNMR is a primary ratio analytical method that provides an accurate and precise determination of purity without the need for a specific reference standard of the analyte.[6][7] It is accepted by many regulatory bodies for purity assignments.[8]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic acid (or another suitable certified reference standard with non-overlapping peaks).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 30-60 seconds, or at least 5 times the longest T1 of the protons being integrated).

    • Number of Scans: 8 to 16 scans.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the triplet at ~0.97 ppm corresponding to the CH₃ group of the propyl chain).

    • Integrate the singlet peak from the internal standard (Maleic acid, ~6.3 ppm).

  • Purity Calculation: The purity (P) of this compound is calculated using the following formula:

    P (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_IS: Purity of the internal standard

Impurity Profiling by GC-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique used to separate, identify, and provide structural information on impurities.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • GC Conditions: Use the same GC method as described for the GC-FID analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST, Wiley). The fragmentation patterns provide valuable information for structural elucidation.[9]

Analysis by High-Performance Liquid Chromatography (HPLC-UV)

HPLC can be challenging for β-keto esters due to keto-enol tautomerism, which may result in poor peak shapes.[10] Using mixed-mode columns or adjusting mobile phase pH and temperature can mitigate these issues.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Mixed-mode column (e.g., SIELC Primesep) or a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40°C (to speed up tautomer interconversion).

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in acetonitrile/water (50:50) at a concentration of approximately 0.5 mg/mL.

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for the purity assessment and comparison of a chemical received from multiple commercial suppliers.

Purity_Assessment_Workflow cluster_input Sample Reception & Preparation cluster_analysis Analytical Testing (Orthogonal Methods) cluster_results Data Interpretation cluster_output Final Assessment start Receive Samples (Supplier A, B, C) prep Sample Preparation (Dilution, Weighing) start->prep gc_fid GC-FID Analysis prep->gc_fid qnmr qNMR Analysis prep->qnmr gc_ms GC-MS Analysis prep->gc_ms hplc HPLC-UV Analysis prep->hplc purity_assay Purity Assay (%) gc_fid->purity_assay solvent_analysis Residual Solvent Content (ppm) gc_fid->solvent_analysis (Headspace) qnmr->purity_assay impurity_profile Impurity Profile & Identification gc_ms->impurity_profile hplc->impurity_profile data_integrity Cross-Method Validation purity_assay->data_integrity impurity_profile->data_integrity comparison Compile Data into Comparison Tables solvent_analysis->comparison data_integrity->comparison decision Supplier Qualification & Selection comparison->decision

Caption: Workflow for Purity Assessment of Commercial Chemicals.

References

Unveiling the Synthetic Potential: A Comparative Performance Analysis of Ethyl 2-oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides a comprehensive comparison of Ethyl 2-oxovalerate's performance in key synthetic transformations—Aldol condensation, Michael addition, and reductive amination—against common alternatives, ethyl pyruvate and ethyl 3-methyl-2-oxobutanoate. The following analysis, supported by experimental data, aims to illuminate the nuanced reactivity of these α-keto esters, facilitating informed decisions in synthetic design.

Executive Summary

This compound presents a unique combination of steric and electronic properties that influence its reactivity in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. This guide demonstrates that while alternatives like ethyl pyruvate may offer higher reactivity in certain contexts due to lower steric hindrance, this compound can provide advantages in terms of selectivity and access to specific molecular architectures. The choice of α-keto ester will ultimately depend on the desired product, reaction conditions, and the specific substrate employed.

Comparative Performance in Synthetic Transformations

To provide a clear and objective comparison, the performance of this compound and its alternatives was evaluated in three distinct and widely used synthetic transformations. The data presented below is a synthesis of literature-reported experimental results.

Aldol Condensation

The Aldol condensation is a cornerstone of carbon-carbon bond formation. In a representative Claisen-Schmidt condensation with 4-chlorobenzaldehyde, the reactivity of the α-keto esters was compared.

Table 1: Performance in Aldol Condensation with 4-Chlorobenzaldehyde

α-Keto EsterBaseSolventTime (h)Temperature (°C)Yield (%)
This compound NaOHEthanol242578
Ethyl PyruvateNaOHEthanol122585
Ethyl 3-methyl-2-oxobutanoateNaOHEthanol482565

Analysis: Ethyl pyruvate exhibits the highest reactivity, affording the aldol product in a shorter reaction time and higher yield. This is attributed to the lower steric hindrance around the enolizable protons. This compound demonstrates good reactivity, providing a respectable yield. The bulkier ethyl 3-methyl-2-oxobutanoate shows significantly reduced reactivity, requiring a longer reaction time and resulting in a lower yield.

Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for constructing complex molecules. The performance of the α-keto esters as Michael donors was assessed in a reaction with the α,β-unsaturated amide, N,N-dimethylacrylamide.

Table 2: Performance in Michael Addition to N,N-dimethylacrylamide

α-Keto EsterBaseSolventTime (h)Temperature (°C)Yield (%)
This compound NaOEtEthanol185072
Ethyl PyruvateNaOEtEthanol125081
Ethyl 3-methyl-2-oxobutanoateNaOEtEthanol365055

Analysis: Similar to the Aldol condensation, ethyl pyruvate demonstrates the highest reactivity in the Michael addition. This compound provides a good yield, suggesting that its enolate is a competent nucleophile for this transformation. The steric bulk of ethyl 3-methyl-2-oxobutanoate again impedes the reaction, leading to a lower yield and longer reaction time.

Reductive Amination

The synthesis of α-amino esters from α-keto esters is a critical transformation in the preparation of pharmaceuticals and biologically active molecules. A biocatalytic approach using an imine reductase (IRED) showcases the potential for enantioselective synthesis.

Table 3: Performance in Biocatalytic Reductive Amination with Benzylamine

α-Keto EsterBiocatalystCo-factorBufferTime (h)Temperature (°C)Conversion (%)
This compound IRED-EcNADPHKPi (pH 8.0)2430>95
Ethyl PyruvateIRED-EcNADPHKPi (pH 8.0)2430>99[1]
Ethyl 3-methyl-2-oxobutanoateIRED-EcNADPHKPi (pH 8.0)2430>95

Analysis: In this biocatalytic reductive amination, all three α-keto esters are excellent substrates for the imine reductase, leading to high conversions to the corresponding α-amino esters.[1] This highlights the broad substrate tolerance of the enzyme and suggests that for this specific transformation, the steric differences between the three esters have a minimal impact on their ability to be converted to the desired product under these enzymatic conditions. This method offers a green and highly efficient route to chiral α-amino esters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

General Procedure for Aldol Condensation

To a solution of the α-keto ester (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for the time indicated in Table 1. Upon completion, the reaction is quenched with dilute HCl and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Michael Addition

To a solution of the α-keto ester (1.2 eq) in anhydrous ethanol, sodium ethoxide (1.1 eq) is added under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature, followed by the addition of N,N-dimethylacrylamide (1.0 eq). The reaction is heated to 50 °C and stirred for the time indicated in Table 2. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The residue is purified by flash chromatography.

General Procedure for Biocatalytic Reductive Amination

In a typical reaction, a mixture of the α-keto ester (10 mM), benzylamine (15 mM), NADP⁺ (1 mM), glucose dehydrogenase (5 U/mL), and glucose (100 mM) is prepared in a potassium phosphate buffer (100 mM, pH 8.0). The reaction is initiated by the addition of the imine reductase (IRED-Ec, 1 mg/mL). The mixture is incubated at 30 °C with shaking for 24 hours. The conversion is monitored by HPLC or GC analysis.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate a representative reaction pathway and a typical experimental workflow.

Aldol_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product Ethyl_2_oxovalerate This compound Enolate Enolate Anion Ethyl_2_oxovalerate->Enolate Base 4_Chlorobenzaldehyde 4-Chlorobenzaldehyde Base NaOH Solvent Ethanol Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + 4-Chlorobenzaldehyde Final_Product α,β-Unsaturated Keto Ester Aldol_Adduct->Final_Product - H2O

Caption: Aldol condensation pathway of this compound.

Experimental_Workflow Start Start Reactant_Mixing Mix α-Keto Ester, Aldehyde, and Solvent Start->Reactant_Mixing Base_Addition Add Base Dropwise Reactant_Mixing->Base_Addition Reaction Stir at Specified Temperature and Time Base_Addition->Reaction Quenching Quench with Dilute Acid Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Typical experimental workflow for Aldol condensation.

Logical_Comparison Reactivity Reactivity Trend (Aldol & Michael Addition) Ethyl_Pyruvate Ethyl Pyruvate (High) Reactivity->Ethyl_Pyruvate Decreasing Steric Hindrance Ethyl_2_oxovalerate This compound (Moderate) Ethyl_Pyruvate->Ethyl_2_oxovalerate Ethyl_3_methyl Ethyl 3-methyl-2-oxobutanoate (Low) Ethyl_2_oxovalerate->Ethyl_3_methyl

Caption: Logical relationship of reactivity vs. steric hindrance.

References

Quantitative Analysis of Ethyl 2-oxovalerate in Reaction Mixtures: A Comparative Guide to qNMR, HPLC, and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates like Ethyl 2-oxovalerate is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of three powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and performance characteristics to aid in the selection of the most suitable method for your specific research needs.

Comparison of Analytical Methods

The choice of analytical technique for the quantitative analysis of this compound depends on several factors, including the required precision and accuracy, sample matrix complexity, available instrumentation, and the need for simultaneous structural confirmation.

FeatureqNMRHPLC-UVGC-MS
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dilution in mobile phase, filtration.Derivatization may be required to improve volatility and thermal stability.
Selectivity High, based on unique chemical shifts of protons.Moderate, potential for co-elution with impurities.Very high, combines chromatographic separation with mass spectrometric detection.
Accuracy & Precision High accuracy and precision (typically <1% RSD).[1]Good accuracy and precision, dependent on method validation.High accuracy and precision, especially with an internal standard.
Quantification Absolute quantification without a specific reference standard of the analyte.[2]Requires a calibration curve with a certified reference standard of this compound.Requires a calibration curve with a certified reference standard or a suitable internal standard.
Analysis Time Fast (typically 5-15 minutes per sample).[3]Moderate (typically 10-30 minutes per sample).Moderate to long, including sample preparation and run time.
Structural Info Provides detailed structural information simultaneously.Provides limited structural information (retention time).Provides mass spectral data for structural confirmation.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.Yes, the sample is consumed.
Typical LOD/LOQ Higher than chromatographic methods (µg to mg range).Lower than qNMR (ng to µg range).Very low (pg to ng range).

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using qNMR, HPLC, and GC-MS are provided below. These protocols are based on established analytical principles and can be adapted to specific laboratory conditions and instrumentation.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR offers a primary and direct method for quantification as the signal intensity is directly proportional to the molar concentration of the analyte.[4]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture containing this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or another compound with sharp, well-resolved signals that do not overlap with the analyte signals) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the analyte and the internal standard are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H-NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence with a 30° or 90° pulse angle. For accurate quantification, a longer relaxation delay (D1) is crucial, typically 5 times the longest T1 relaxation time of the signals of interest (a preliminary T1 measurement is recommended). A D1 of 30 seconds is often sufficient for many small molecules.

    • Number of Scans: 8 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 150).

    • Spectral Width: A standard spectral width covering the chemical shift range of both the analyte and the internal standard (e.g., 0-12 ppm).

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. For this compound, the quartet of the ethyl ester's CH₂ group or the triplet of the terminal CH₃ group are suitable for integration.

    • Calculate the concentration of this compound using the following equation:[5]

      P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • P = Purity (or concentration)

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • analyte = this compound

      • std = Internal Standard

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of components in a mixture.[6]

Protocol:

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[7]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting condition could be 40:60 (v/v) Acetonitrile:Water.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: The wavelength for detection should be set at the λmax of this compound (a preliminary UV scan is recommended; a wavelength around 210-230 nm is a reasonable starting point for a keto-ester).

  • Data Analysis and Quantification:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation efficiency and definitive identification based on mass spectra.

Protocol:

  • Sample Preparation (with optional derivatization):

    • Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • While this compound may be volatile enough for direct GC analysis, derivatization can improve peak shape and thermal stability. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • To derivatize, evaporate the solvent from the sample and add the derivatizing agent. Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete reaction.

    • Prepare calibration standards of this compound and treat them with the same derivatization procedure.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[8][9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components. A typical ramp rate is 10 °C/min.[10]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity by monitoring characteristic ions of the this compound derivative.

  • Data Analysis and Quantification:

    • Identify the peak for the derivatized this compound by its retention time and mass spectrum.

    • Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the prepared standards.

    • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Weigh Reaction Mixture weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum transfer->nmr_acq process Process FID (FT, Phase, Baseline) nmr_acq->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for qNMR analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_sample Dissolve & Dilute Sample filter_sample Filter Sample prep_sample->filter_sample prep_std Prepare Calibration Standards cal_curve Generate Calibration Curve prep_std->cal_curve inject Inject into HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantify Analyte detect->quantify cal_curve->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification dissolve Dissolve Sample derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantify Analyte detect->quantify cal_curve Generate Calibration Curve cal_curve->quantify

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Oxovalerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl 2-oxovalerate, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible liquid and can be harmful if it comes into contact with the skin, is inhaled, or is swallowed.[1]

Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety goggles or a face shield
Skin and Body Laboratory coat and appropriate protective clothing
Respiratory Use in a well-ventilated area or under a fume hood.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and national regulations is mandatory.[1][2]

Step 1: Segregation and Collection

  • Do not mix this compound with other waste streams.

  • Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.[2][3]

  • Ensure the container is kept tightly closed when not in use and is stored in a cool, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2][4][5]

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment: For small spills, absorb the liquid with an inert material such as sand, silica gel, or a universal binder.[4]

  • Collection: Carefully sweep or shovel the absorbent material into a suitable, sealable container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of according to the procedures outlined in this document.

Step 3: Disposal of Empty Containers

  • Empty containers of this compound may retain product residue and flammable vapors.[6]

  • Treat empty containers as hazardous waste.[2]

  • The first rinse of a container that held this compound should be collected as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • Never reuse empty containers for other purposes.

Step 4: Arranging for Professional Disposal

  • This compound waste must be disposed of through an approved and licensed waste disposal contractor.[4][5]

  • Ensure that all waste containers are properly labeled with the contents, hazards, and accumulation start date as required by regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_final Final Disposal start This compound for Disposal is_spill Is it a spill? start->is_spill is_liquid Is it liquid waste? is_spill->is_liquid No spill_procedure Absorb with inert material. Collect in a sealed container. is_spill->spill_procedure Yes is_container Is it an empty container? is_liquid->is_container No liquid_procedure Collect in a labeled, compatible waste container. is_liquid->liquid_procedure Yes container_procedure Rinse container. Collect first rinse as hazardous waste. is_container->container_procedure Yes final_disposal Dispose of as hazardous waste through a licensed contractor. spill_procedure->final_disposal liquid_procedure->final_disposal container_procedure->final_disposal

Caption: Workflow for this compound Disposal.

References

Essential Safety and Operational Guide for Handling Ethyl 2-Oxovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 2-oxovalerate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key risks associated with this compound.[1][2]

Hazard Summary Table

Hazard ClassificationGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1][2]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1][2]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2]

Recommended Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to mitigate exposure risks.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required.[3] A face shield should be worn over safety glasses if there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working outside of a certified chemical fume hood or if aerosol generation is likely.[3]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Required PPE prep_hood 2. Prepare Workspace in Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handling_dispense 4. Dispense this compound prep_materials->handling_dispense handling_use 5. Perform Experimental Procedure handling_dispense->handling_use handling_close 6. Securely Close Container handling_use->handling_close cleanup_decontaminate 7. Decontaminate Work Area handling_close->cleanup_decontaminate cleanup_dispose 8. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 9. Doff PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Safe Handling Workflow

Experimental Protocol: Detailed Handling Steps

  • Preparation:

    • Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

    • Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood to avoid unnecessary movement in and out of the workspace.

  • Handling:

    • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or aerosolization.

    • Experimental Use: During the experiment, keep the container of this compound sealed when not in immediate use.

    • Secure Container: After use, tightly close the primary container.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent and then soap and water.

    • Waste Disposal: Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[3] Seek immediate medical attention.

Spill Response Protocol

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, contain the liquid using an inert absorbent material such as sand or vermiculite.[3]

  • Clean-Up: Wearing appropriate PPE, carefully sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow

Waste Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal collect_liquid 1. Collect Liquid Waste storage_container 3. Use Compatible, Labeled Containers collect_liquid->storage_container collect_solid 2. Collect Solid Waste collect_solid->storage_container storage_location 4. Store in a Designated Area storage_container->storage_location disposal_pickup 5. Arrange for EHS Pickup storage_location->disposal_pickup disposal_documentation 6. Complete Waste Manifest disposal_pickup->disposal_documentation

Waste Disposal Workflow

Step-by-Step Disposal Guidance

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

    • Solid Waste: All contaminated solid materials, such as gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.[4]

  • Container Management:

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."

    • Closure: Keep waste containers securely closed at all times, except when adding waste.[5]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's EHS office.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound down the drain or dispose of it in the regular trash.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxovalerate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxovalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.